Z-Gly-Gly-Gly-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYASDFVKQWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305127 | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-20-3 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Gly-Gly-Gly-OH
This technical guide provides a comprehensive overview of the properties of N-α-benzyloxycarbonyl-triglycine (Z-Gly-Gly-Gly-OH). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical characteristics, synthesis, and potential applications.
Core Properties
This compound is a synthetic tripeptide composed of three glycine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group imparts stability and facilitates its use as a building block in peptide synthesis.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)acetic acid | |
| Synonyms | Z-glycyl-glycyl-glycine, N-benzyloxycarbonyl-triglycine | [1] |
| CAS Number | 2566-20-3 | [1] |
| Molecular Formula | C₁₄H₁₇N₃O₆ | [1] |
| Molecular Weight | 323.31 g/mol | [2] |
| Appearance | White powder | [3] |
| Melting Point | 198 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Density | 1.346 g/cm³ | [3] |
| Solubility | Soluble in methanol. Insoluble in water. | [4] |
Synthesis and Purification
This compound is primarily synthesized through solution-phase peptide coupling methods. A common route involves the saponification of its corresponding methyl ester.
Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe
Reaction: Saponification of N-benzyloxycarbonyl-glycyl-glycyl-glycyl methyl ester.
Reagents:
-
N-benzyloxycarbonyl-glycyl-glycyl-glycine methyl ester (Z-Gly-Gly-Gly-OMe)
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve Z-Gly-Gly-Gly-OMe in methanol.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude this compound can then be purified. A yield of 97.8% has been reported for this reaction.[1]
Purification
Purification of this compound is typically achieved through recrystallization. The choice of solvent will depend on the impurities present. Common solvent systems for similar protected peptides include ethanol/water or ethyl acetate/hexane mixtures. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of glycine and the benzyloxycarbonyl protecting group, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show:
-
Aromatic protons of the benzyl group (C₆H₅) around 7.3-7.4 ppm.
-
A singlet for the benzylic protons (CH₂) of the Z group around 5.0 ppm.
-
Methylene protons (CH₂) of the three glycine units, appearing as multiplets or singlets in the region of 3.6-4.0 ppm.
-
Amide protons (NH) as triplets or broad signals between 7.0 and 8.5 ppm.
-
A broad singlet for the carboxylic acid proton (OH) at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to exhibit signals corresponding to:
-
Carbonyl carbons (C=O) of the peptide bonds and the carboxylic acid in the range of 168-175 ppm.
-
The carbonyl carbon of the carbamate in the Z group around 156 ppm.
-
Aromatic carbons of the benzyl group between 127-137 ppm.
-
The benzylic carbon (CH₂) of the Z group around 65-67 ppm.
-
The α-carbons (CH₂) of the glycine residues in the region of 40-45 ppm.
Mass Spectrometry
The expected monoisotopic mass of this compound is 323.1117 Da. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 324.1190.
Applications in Biochemical Research
While specific enzymatic assays utilizing this compound are not extensively documented, its structural similarity to known protease substrates suggests its potential use in studying various peptidases.
Potential Use as an Enzyme Substrate
Peptides containing glycine residues are known substrates for a variety of proteases. For instance, papain, a cysteine protease, is known to cleave peptide bonds involving glycine. Cathepsins, another class of cysteine proteases, also exhibit activity towards glycine-containing substrates.[5]
Generic Protease Assay Protocol (Hypothetical)
This protocol outlines a general procedure for assessing the activity of a protease using this compound as a potential substrate. The cleavage of the peptide can be monitored by HPLC.
Materials:
-
This compound
-
Protease of interest (e.g., papain, cathepsin)
-
Assay buffer (specific to the enzyme)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) and dilute to the desired concentration in the assay buffer.
-
Prepare a solution of the protease in the assay buffer.
-
Initiate the reaction by mixing the substrate and enzyme solutions in a microcentrifuge tube.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to quantify the decrease in the this compound peak area and the appearance of cleavage product peaks.
Logical Relationships in Peptide Chemistry
The use of this compound in peptide synthesis is governed by the fundamental principles of protecting group chemistry. The benzyloxycarbonyl (Z) group serves to block the reactivity of the N-terminal amine, allowing for the selective formation of a peptide bond at the C-terminus. Subsequent removal of the Z group, typically by catalytic hydrogenation, exposes the N-terminal amine for further peptide chain elongation.
References
An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH), a protected tripeptide of significant interest in the fields of peptide chemistry, biochemistry, and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.
Chemical Structure and Properties
This compound is a synthetic tripeptide composed of three glycine residues, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.
The chemical structure of this compound is as follows:

Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O₆ | [1] |
| Molecular Weight | 323.3 g/mol | [1] |
| Appearance | White to off-white powder | - |
| CAS Number | 2566-20-3 | [1] |
| Melting Point | 198 °C | - |
| Solubility | Soluble in methanol. Insoluble in water. | - |
Synthesis of this compound
This compound is typically synthesized through solution-phase peptide coupling methods. A common route involves the coupling of Z-Gly-Gly-OH with a C-terminally protected glycine, followed by deprotection of the C-terminus. Another documented method is the hydrolysis of its methyl ester precursor.
Synthesis via Hydrolysis of Z-Gly-Gly-Gly-OMe
One reported synthesis involves the hydrolysis of carbobenzyloxyglycylglycylglycine methyl ester.[1]
Reaction Scheme:
Z-Gly-Gly-Gly-OMe + H₂O --(Triethylamine, Methanol)--> this compound
Experimental Protocol:
Synthesis via Peptide Coupling
A more general and widely applicable method is the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.
Logical Workflow for Synthesis:
Caption: Solution-phase synthesis workflow for this compound.
Detailed Experimental Protocol (General Procedure):
-
Preparation of Glycine Ethyl Ester: To a suspension of glycine ethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or DMF), add triethylamine (1.1 equivalents) at 0 °C to neutralize the hydrochloride salt.
-
Activation of Z-Gly-Gly-OH: In a separate flask, dissolve Z-Gly-Gly-OH (1 equivalent), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate solvent and stir at 0 °C for 30 minutes to form the active ester.
-
Coupling Reaction: Add the activated Z-Gly-Gly-OH solution to the glycine ethyl ester solution and allow the reaction to proceed at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Saponification: Dissolve the crude Z-Gly-Gly-Gly-OEt in a mixture of ethanol and water. Add a solution of sodium hydroxide (1 M) and stir at room temperature until the hydrolysis is complete.
-
Purification: Acidify the reaction mixture with dilute HCl to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. While specific experimental spectra for this compound were not found in the searched literature, this section provides expected spectral regions based on the analysis of its constituent parts and related peptide structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyloxycarbonyl protecting group and the glycine residues.
-
Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Protons (Z-group): A singlet at approximately 5.1 ppm for the two protons of the CH₂ group adjacent to the phenyl ring.
-
Glycine α-CH₂ Protons: Several distinct signals for the three pairs of α-protons of the glycine residues, likely appearing as triplets or multiplets in the range of 3.7-4.0 ppm, coupled to the adjacent amide protons.
-
Amide NH Protons: Three separate signals, likely appearing as triplets or broad singlets in the range of 7.5-8.5 ppm.
-
Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm.
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and the α-carbons of the glycine residues.
-
Carbonyl Carbons: Signals for the three amide carbonyls and the carboxylic acid carbonyl are expected in the range of 168-175 ppm.
-
Aromatic Carbons (Z-group): Multiple signals in the aromatic region (127-137 ppm).
-
Benzyl CH₂ Carbon (Z-group): A signal around 67 ppm.
-
Glycine α-Carbons: Three distinct signals for the α-carbons of the glycine residues in the range of 41-44 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the amide N-H bonds.
-
C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=O Stretching (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.
-
Amide I Band (C=O Stretching): A strong absorption band around 1630-1680 cm⁻¹, characteristic of the amide carbonyl groups.
-
Amide II Band (N-H Bending and C-N Stretching): An absorption band in the region of 1510-1550 cm⁻¹.
-
C-O Stretching (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.
Applications in Research and Development
This compound is primarily utilized as a building block in peptide synthesis. Its applications extend to various areas of biochemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is as an intermediate in the synthesis of more complex peptides. The Z-group provides stable N-terminal protection that can be removed under specific conditions, typically catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide chemistry.
Enzyme Substrate and Inhibitor Studies
While specific studies detailing the use of this compound as a protease substrate are not prevalent in the searched literature, peptides with similar structures are commonly used in such assays. For instance, related compounds like Z-Gly-Gly-Leu-AMC are well-established fluorogenic substrates for proteases such as the 20S proteasome.[3] It is plausible that this compound could serve as a substrate or a starting point for the synthesis of inhibitors for certain peptidases.
Conceptual Workflow for a Protease Assay:
Caption: Conceptual workflow for a protease activity assay using this compound.
Experimental Protocol (General for HPLC-based Assay):
-
Reaction Setup: Prepare a reaction buffer at the optimal pH for the protease of interest. Add a known concentration of this compound to the buffer.
-
Enzyme Addition: Initiate the reaction by adding the protease to the substrate solution.
-
Time-course Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the remaining substrate and the cleavage products.
-
Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity and calculate the enzyme's kinetic parameters.
Ligand in Structural Biology
Small peptides like H-Gly-Gly-Gly-OH (the deprotected form of this compound) can be used as ligands in co-crystallization studies to probe the active sites of enzymes.[4] The Z-protected form could also be explored in similar studies, particularly for enzymes with hydrophobic binding pockets that can accommodate the benzyloxycarbonyl group.
Workflow for Protein Co-crystallization:
Caption: Workflow for co-crystallization of a protein with this compound.
Conclusion
This compound is a valuable reagent in peptide chemistry and related life sciences research. Its well-defined structure and the stability of the Z-protecting group make it an important building block for the synthesis of more complex peptides. While detailed experimental data for this specific tripeptide is somewhat sparse in publicly available literature, its synthesis and applications can be reliably inferred from established principles of peptide chemistry. This guide provides a foundational understanding for researchers and professionals working with this and similar protected peptides.
References
An In-depth Technical Guide to N-Carbobenzyloxy-glycyl-glycyl-glycine (CAS 2566-20-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-Carbobenzyloxy-glycyl-glycyl-glycine, also known as Z-Gly-Gly-Gly-OH, corresponding to CAS number 2566-20-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and peptide chemistry.
Core Properties
This compound is a synthetic, N-terminally protected tripeptide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing for the sequential addition of amino acids to form a desired peptide chain.[1]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2566-20-3 | [2][3][4] |
| Molecular Formula | C₁₄H₁₇N₃O₆ | [2][4] |
| Molecular Weight | 323.31 g/mol | [4] |
| Melting Point | 198 °C | ChemicalBook |
| Boiling Point (Predicted) | 733.4±60.0 °C | ChemicalBook |
| Density (Predicted) | 1.346±0.06 g/cm³ | ChemicalBook |
| Appearance | White to off-white powder | Generic |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemicalBook |
Synthesis and Experimental Protocols
This compound is typically synthesized via solution-phase peptide synthesis. A common method involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe
This protocol is based on a reported synthesis method with a high yield.[2]
Materials:
-
Carbobenzyloxyglycylglycylglycine methyl ester (Z-Gly-Gly-Gly-OMe)
-
Methanol
-
Triethylamine
-
Deionized water
-
Diethyl ether (for washing)
-
Hydrochloric acid (for acidification)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Carbobenzyloxyglycylglycylglycine methyl ester in methanol in a round-bottom flask.
-
Base Addition: Add triethylamine to the solution. The reaction is typically carried out at ambient temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in deionized water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material and other organic impurities.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold deionized water and then with cold diethyl ether. Dry the product under vacuum to obtain this compound. A reported yield for this reaction is 97.8%.[2]
General Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates a generalized workflow for the solution-phase synthesis of a protected peptide like this compound.
Applications and Biological Relevance
The primary application of this compound is as a protected building block in peptide synthesis.[5] The glycine trimer motif is a common structural element in various proteins and peptides. By utilizing this compound, researchers can incorporate this triglycine unit into larger, more complex peptide sequences during both solid-phase and solution-phase synthesis.[6][7]
While this compound itself is not known to have specific biological activity or be involved in signaling pathways, the glycine residues, once deprotected and part of a larger peptide, contribute to the overall structure and function of the final molecule. Glycine is the simplest amino acid and provides flexibility to the peptide backbone.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry place away from incompatible substances. Keep the container tightly closed.[8]
In case of contact, follow standard first-aid procedures. For eye contact, flush with plenty of water. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[8]
Conclusion
This compound (CAS 2566-20-3) is a valuable reagent in the field of peptide chemistry. Its well-defined structure and the presence of the N-terminal protecting group make it an essential building block for the synthesis of glycine-containing peptides. This guide provides researchers and drug development professionals with the core technical information required for its effective use and handling in a laboratory setting.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gram.edu [gram.edu]
Z-Gly-Gly-Gly-OH molecular weight and mass
An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Molecular Properties and Analytical Methodologies
This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine), a protected tripeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular weight and mass, alongside detailed experimental protocols for its synthesis, purification, and characterization.
Core Molecular Data
A precise understanding of the molecular weight and mass is fundamental for the accurate preparation of solutions, quantitative analysis, and spectrometric identification of this compound. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O₆ | [1][] |
| Average Molecular Weight | 323.31 g/mol | [1][] |
| Monoisotopic Mass (Exact Mass) | 323.11174 g/mol | |
| CAS Number | 2566-20-3 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, compiled from established practices in peptide chemistry.
Solution-Phase Synthesis of this compound
This protocol outlines a common approach for the solution-phase synthesis of the target tripeptide.
Materials:
-
Z-Gly-Gly-OH
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Coupling Reaction:
-
Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
In a separate flask, neutralize Glycine methyl ester hydrochloride (1 equivalent) with a suitable base (e.g., N-methylmorpholine) in DMF.
-
Add the neutralized glycine methyl ester solution to the Z-Gly-Gly-OH solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Gly-Gly-Gly-OMe.
-
-
Saponification:
-
Dissolve the crude Z-Gly-Gly-Gly-OMe in a mixture of MeOH and H₂O.
-
Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 equivalents).
-
Stir the reaction at room temperature and monitor for the completion of the saponification by thin-layer chromatography (TLC).
-
Once complete, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude this compound.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude product is essential to remove unreacted starting materials and side products.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
UV detector set to 220 nm and 254 nm.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 40 minutes).[3]
-
Monitor the elution profile at 220 nm for the peptide backbone and 254 nm for the Z-protecting group.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white solid.
-
Characterization by Mass Spectrometry
Mass spectrometry is employed to confirm the identity and purity of the synthesized peptide.
Instrumentation and Reagents:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approximately 10 µM) in the analysis solvent.[4]
-
Data Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
The expected protonated molecule will be observed at an m/z corresponding to [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence through fragmentation analysis.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
solubility of Z-Gly-Gly-Gly-OH in different solvents
An In-depth Technical Guide to the Solubility of Z-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of the N-terminally protected tripeptide, this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this peptide in a variety of applications, from basic research to drug development.
Physicochemical Properties of this compound
This compound is a tripeptide composed of three glycine residues with its N-terminus protected by a benzyloxycarbonyl (Z) group. Its structure is fundamental to its solubility profile. The presence of the hydrophobic Z-group and the peptide backbone's capacity for hydrogen bonding are key determinants of its interaction with different solvents.
To understand its solubility, it is essential to first classify the peptide based on its charge at a given pH.
Charge Calculation for this compound at Neutral pH (~7):
-
N-terminus (Z-group): 0 (The protecting group removes the positive charge)
-
C-terminus (Glycine): -1
-
Glycine side chains: 0 (neutral)
-
Net Charge: -1
Based on this calculation, this compound is classified as an acidic peptide . Acidic peptides are generally more soluble in basic aqueous solutions where the C-terminal carboxyl group is deprotonated. While it is described as having excellent solubility in water, its solubility in acidic and organic solvents may vary[1].
Quantitative Solubility Data
Precise, experimentally determined solubility values for this compound in various solvents are not extensively reported in publicly available literature. The following table provides a qualitative and predicted solubility profile based on general principles for acidic peptides. Researchers should experimentally verify these predictions to determine quantitative values for their specific applications.
| Solvent | Type | Predicted Solubility | Quantitative Data (mg/mL) |
| Water | Polar Protic | High | To be determined (TBD) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | TBD |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | TBD |
| Methanol (MeOH) | Polar Protic | Moderate to High | TBD |
| Ethanol (EtOH) | Polar Protic | Moderate | TBD |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | TBD |
| 0.1 M Acetic Acid | Acidic Aqueous | Low | TBD |
| 0.1 M Ammonium Bicarbonate | Basic Aqueous | High | TBD |
Experimental Protocol for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of this compound. A common and effective method is the Saturated Solution Method followed by Quantification .
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, DMSO, Ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a peptide like this compound.
References
Z-Gly-Gly-Gly-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for the protected tripeptide Z-Gly-Gly-Gly-OH (N-Benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific stability data for this molecule, this guide combines information on the stability of the core tripeptide, glycyl-glycyl-glycine, with the known chemical behavior of the N-terminal benzyloxycarbonyl (Z) protecting group.
Core Stability Profile
The stability of this compound is primarily influenced by the integrity of the peptide bonds and the lability of the Z-group under various environmental conditions. As a lyophilized powder, the peptide exhibits good stability, but in solution, it is susceptible to degradation.
Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for synthetic peptides.[1]
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C or -80°C | Several years | Lyophilized powder in a sealed, desiccated container to protect from moisture.[1] For peptides prone to oxidation, an inert atmosphere (argon or nitrogen) is recommended. |
| Short-term Storage | 2-8°C | Weeks | Lyophilized powder. Avoid frequent temperature fluctuations. |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Degradation Pathways
The primary degradation pathways for this compound in solution are hydrolysis of the peptide bonds and cleavage of the benzyloxycarbonyl (Z) protecting group. These degradations are typically accelerated by extremes in pH and elevated temperatures.
Peptide Bond Hydrolysis
The hydrolysis of the glycyl-glycyl-glycine backbone can occur at either of the two peptide bonds, leading to the formation of smaller peptides and glycine. Studies on the acid-catalyzed hydrolysis of glycyl-glycyl-glycine have shown that the two peptide bonds have different cleavage rates.[2]
Z-Group Cleavage
The benzyloxycarbonyl (Z) group is susceptible to cleavage under certain conditions, which would result in the formation of the unprotected tripeptide, Gly-Gly-Gly-OH, and byproducts from the Z-group. The most common methods for Z-group cleavage are catalytic hydrogenolysis and treatment with strong acids.[3]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation routes for this compound.
Quantitative Stability Data
| Temperature (°C) | k₁ (N-terminal bond) (min⁻¹) | k₂ (C-terminal bond) (min⁻¹) |
| 55.7 | 1.3 x 10⁻⁴ | 4.8 x 10⁻⁴ |
| 74.7 | 8.1 x 10⁻⁴ | 2.8 x 10⁻³ |
| 94.2 | 4.1 x 10⁻³ | 1.4 x 10⁻² |
Data from a study on the hydrolysis of glycyl-glycyl-glycine in 2N HCl.[2]
Experimental Protocols for Stability Testing
A stability-indicating analytical method is essential to accurately determine the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[4][5]
-
Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions : Expose the peptide solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis : 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : 80°C for 48 hours (for lyophilized powder and solution).
-
Photostability : Expose to light (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis : Analyze the stressed samples at various time points using a stability-indicating HPLC method.
HPLC Method for Stability Analysis
A reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate this compound from its degradation products.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm and 254 nm.
-
Column Temperature : 30°C.
The following diagram outlines a typical experimental workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Handling and Safety
When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. Peptide kinetics. Part 5.—Acid catalyzed hydrolysis of glycyl-glycyl-14C2-glycine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. pharmtech.com [pharmtech.com]
Z-Gly-Gly-Gly-OH in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, or N-benzyloxycarbonyl-triglycine, is a protected tripeptide that serves as a valuable building block in the field of peptide chemistry. The benzyloxycarbonyl (Z) group, a common amine protecting group, allows for the controlled and sequential formation of peptide bonds, making this compound a key intermediate in the synthesis of more complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the functions of this compound, focusing on its applications in peptide synthesis and its role as a potential enzyme substrate, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Functions and Applications
The primary function of this compound in peptide chemistry is as a synthetic intermediate. The Z-group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for its use in both solution-phase and solid-phase peptide synthesis (SPPS).
Key applications include:
-
Peptide Synthesis: It can be used as a building block in the synthesis of peptides containing glycine repeats. These glycine-rich sequences often serve as flexible linkers in fusion proteins or as spacers in bioconjugation.
-
Fragment Condensation: this compound can be synthesized and then coupled with other peptide fragments in a convergent synthesis strategy, which can be advantageous for the preparation of longer peptides.
-
Biochemical Research: As a tripeptide, it can be used in biochemical assays to study enzyme activity, particularly for proteases that recognize and cleave peptide bonds involving glycine residues. Its use as a substrate or inhibitor can aid in the characterization of enzyme kinetics and specificity.
-
Drug Development: Glycine-containing linkers can influence the pharmacokinetic properties of drug candidates, such as solubility and stability. This compound can be a precursor in the synthesis of such linkers for antibody-drug conjugates (ADCs) and other targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below.
| Property | This compound | Z-Gly-OH |
| CAS Number | 2566-20-3 | 1138-80-3 |
| Molecular Formula | C₁₄H₁₇N₃O₆ | C₁₀H₁₁NO₄ |
| Molecular Weight | 323.3 g/mol | 209.20 g/mol |
| Appearance | White to off-white powder | White to beige powder |
| Melting Point | 178-184 °C (typical) | 118-122 °C |
| Solubility | Soluble in methanol, limited solubility in water | Soluble in methanol, insoluble in water |
Application in Peptide Synthesis
This compound is primarily utilized as a building block in peptide synthesis. While specific quantitative data for the direct use of this compound in modern solid-phase peptide synthesis (SPPS) is limited, with Fmoc-protected amino acids being more common, the principles of its incorporation are well-established. The use of di- or tri-peptide synthons can be advantageous in overcoming challenges associated with the synthesis of glycine-rich sequences, such as peptide chain aggregation.
The following table provides illustrative data on the general performance of Fmoc-SPPS for a tripeptide, highlighting the potential benefits of using a pre-formed peptide block.
| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |
| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |
| Coupling Efficiency (per step) | > 95% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Overall Yield | Sequence-dependent, lower | Generally higher |
| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide |
Note: This data is illustrative for Fmoc-SPPS of a tripeptide and is intended to show the general advantages of using dipeptide building blocks.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Tripeptide Block (Illustrative)
This protocol outlines the general steps for incorporating a protected tripeptide like this compound in a manual SPPS workflow. In practice, an Fmoc-protected triglycine would be more commonly used with standard Fmoc chemistry.
1. Resin Preparation:
- Swell 100 mg of a suitable resin (e.g., Wang resin, 1.0 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
2. Coupling of the First Amino Acid (if applicable):
- If this compound is not the first residue, couple the preceding Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., with HBTU/HOBt/DIPEA in DMF).
3. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.
- Wash the resin thoroughly with DMF.
4. Coupling of this compound:
- Dissolve this compound (e.g., 0.3 mmol), a coupling agent like HBTU (0.3 mmol), and an additive like HOBt (0.3 mmol) in DMF (2 mL).
- Add a base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol) to the solution to pre-activate the carboxylic acid.
- Add the activated tripeptide solution to the resin and agitate for 2-4 hours at room temperature.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.
5. Washing:
- After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
6. Cleavage and Deprotection:
- Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)).
- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
Resin [label="Resin Swelling"];
Deprotection [label="Fmoc Deprotection"];
Coupling [label="Amino Acid/Peptide Coupling"];
Washing [label="Washing"];
Cleavage [label="Cleavage & Deprotection"];
Purification [label="Purification"];
Final_Peptide [label="Final Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Resin -> Deprotection [label="1"];
Deprotection -> Coupling [label="2"];
Coupling -> Washing [label="3"];
Washing -> Deprotection [label="Repeat n times", style=dashed];
Washing -> Cleavage [label="Final Cycle"];
Cleavage -> Purification;
Purification -> Final_Peptide;
}
Application in Enzymatic Assays
While this compound can theoretically serve as a substrate for certain proteases, particularly carboxypeptidases that cleave C-terminal amino acids, specific kinetic data for this substrate is not widely reported in the literature. The deprotected form, H-Gly-Gly-Gly-OH (triglycine), is more commonly used in enzyme activity studies. The Z-group may sterically hinder the binding of the peptide to the active site of some enzymes.
The following table presents illustrative kinetic parameters for the hydrolysis of a different Z-protected peptide by a carboxypeptidase to demonstrate the type of data that would be generated in such an assay.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Carboxypeptidase Y | Z-Phe-Leu | 0.13 | 1800 | 1.4 x 10⁷ |
Experimental Protocol: Enzymatic Assay using HPLC Detection (Illustrative)
This protocol describes a general method for determining the activity of a peptidase using a protected peptide substrate like this compound, with analysis of the cleavage products by HPLC.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the purified peptidase in the same assay buffer.
- Prepare a quenching solution (e.g., 10% Trichloroacetic acid (TCA)).
- Prepare standards of the expected cleavage products (e.g., Z-Gly-Gly-OH and Glycine) at known concentrations for HPLC calibration.
2. Enzymatic Reaction:
- Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).
- To each tube, add the assay buffer to the final reaction volume (e.g., 100 µL).
- Add the this compound solution to achieve the desired final concentration (e.g., 1-10 mM).
- Pre-incubate the mixture for 5 minutes at the reaction temperature.
- Initiate the reaction by adding the enzyme solution.
3. Reaction Quenching:
- At specific time points, stop the reaction by adding an equal volume of the quenching solution.
- Centrifuge the quenched samples to pellet any precipitated protein.
4. HPLC Analysis:
- Transfer the supernatant to an HPLC vial.
- Inject a defined volume onto a suitable column (e.g., C18 reversed-phase).
- Elute the substrate and products using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
- Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm for the Z-group).
- Identify and quantify the peaks corresponding to the substrate and its cleavage products by comparing their retention times and peak areas to the prepared standards.
5. Data Analysis:
- Calculate the rate of product formation from the HPLC data.
- If performing kinetic analysis, vary the substrate concentration and determine the Michaelis-Menten parameters (K_m and V_max).
Reagents [label="Reagent Preparation\n(Substrate, Enzyme, Buffer)"];
Reaction_Setup [label="Reaction Setup & Incubation"];
Start_Reaction [label="Initiate Reaction with Enzyme"];
Time_Points [label="Quench Reaction at Time Points"];
Sample_Prep [label="Sample Preparation\n(Centrifugation)"];
HPLC [label="HPLC Analysis"];
Data_Analysis [label="Data Analysis\n(Quantification, Kinetics)"];
Results [label="Results\n(Km, Vmax)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagents -> Reaction_Setup;
Reaction_Setup -> Start_Reaction;
Start_Reaction -> Time_Points;
Time_Points -> Sample_Prep;
Sample_Prep -> HPLC;
HPLC -> Data_Analysis;
Data_Analysis -> Results;
}
Conclusion
This compound is a versatile, protected tripeptide with a primary role as a synthetic building block in peptide chemistry. Its N-terminal Z-group allows for controlled incorporation into peptide sequences, particularly in the construction of glycine-rich linkers and in fragment condensation strategies. While its direct application as an enzyme substrate in routine assays is less common compared to its deprotected counterpart, it holds potential for specific research applications in enzymology. The protocols and data presented in this guide, though in some cases illustrative due to the limited availability of specific quantitative information for this compound, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and biochemical endeavors.
Z-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, also known as N-Carbobenzoxy-triglycine, is a protected tripeptide that serves as a crucial building block in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxylic acid at the C-terminus, makes it an ideal intermediate for peptide synthesis and for use as a flexible linker in complex molecular architectures. The oligoglycine motif provides conformational flexibility and hydrophilicity, properties that are highly desirable in the design of bioactive molecules, including peptide-drug conjugates and other targeted therapeutics. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Chemical Formula | C₁₄H₁₇N₃O₆[1] |
| Molecular Weight | 323.3 g/mol [1] |
| CAS Number | 2566-20-3[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and other polar organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.
Experimental Protocol: Synthesis via Saponification of the Methyl Ester
This two-step protocol details the synthesis of this compound starting from Z-Gly-Gly-OH and glycine methyl ester hydrochloride.
Step 1: Synthesis of Z-Gly-Gly-Gly-OMe (N-Carbobenzoxy-triglycine methyl ester)
-
Materials:
-
Z-Gly-Gly-OH
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DMF and add TEA (1.2 equivalents) to neutralize.
-
Add the neutralized glycine methyl ester solution to the activated Z-Gly-Gly-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Saponification of Z-Gly-Gly-Gly-OMe to this compound
-
Materials:
-
Z-Gly-Gly-Gly-OMe
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
-
Procedure:
-
Dissolve Z-Gly-Gly-Gly-OMe in methanol.
-
Add 1 M NaOH solution (1.5 equivalents) dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.
-
Remove the organic solvent under reduced pressure.
-
The aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried over anhydrous sodium sulfate and concentrated to yield the product. Alternatively, if the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.
-
A similar method involving the hydrolysis of CARBOBENZYLOXYGLYCYLGLYCYLGLYCINE METHYL ESTER using triethylamine in methanol at ambient temperature has been reported to yield this compound in 97.8% yield.[1]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of peptides. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically employed. The purity is determined by integrating the peak area of the product relative to any impurities.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically around 7.3 ppm), the benzylic protons (~5.1 ppm), and the methylene protons of the three glycine residues (appearing as distinct signals in the 3.7-4.0 ppm region). The amide protons will appear as triplets, and the terminal carboxylic acid proton will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of the protecting group, the benzylic carbon, and the α-carbons of the glycine units.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the amide groups (~3300 cm⁻¹)
-
C=O stretching of the urethane and amide groups (~1710 cm⁻¹ and ~1650 cm⁻¹, respectively)
-
C=O stretching of the carboxylic acid (~1730 cm⁻¹)
-
Amide II band (N-H bending) (~1530 cm⁻¹)
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (323.3 g/mol ). The observation of the [M+H]⁺ or [M+Na]⁺ ion would confirm the identity of the product.
Applications in Synthesis
This compound is a valuable building block, primarily utilized as a flexible and hydrophilic linker in the synthesis of complex biomolecules.
Building Block in Peptide Synthesis
This compound can be used in solution-phase or solid-phase peptide synthesis (SPPS) to introduce a triglycine motif into a growing peptide chain. The Z-group can be removed by hydrogenolysis to expose the N-terminal amine for further elongation.
Linker in Antibody-Drug Conjugates (ADCs)
A prominent application of oligoglycine linkers is in the construction of antibody-drug conjugates (ADCs). These linkers connect the antibody to a cytotoxic payload. The flexibility of the glycine chain can improve the solubility and pharmacokinetic properties of the ADC. A triglycyl peptide linker has been utilized in the development of novel ADCs, demonstrating improved therapeutic properties.
The workflow below illustrates the general concept of incorporating a triglycine linker in the synthesis of an ADC, exemplified by the structure of Enhertu (Trastuzumab deruxtecan), which contains a related tetrapeptide linker.
Caption: Generalized workflow for ADC synthesis and action using a triglycine linker.
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its straightforward synthesis, well-defined properties, and the advantageous characteristics of the triglycine motif make it an important tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.
References
The Foundational Roles of Z-Gly-Gly-Gly-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, a synthetically derived tripeptide, holds a significant position in the landscape of biochemical research and pharmaceutical development. Characterized by a benzyloxycarbonyl (Z) protecting group at its N-terminus and a chain of three glycine residues, this molecule offers a unique combination of stability, flexibility, and defined chemical reactivity. Its applications are diverse, ranging from a fundamental building block in peptide synthesis to a critical component in sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.
Core Applications of this compound
The utility of this compound in biochemistry is primarily centered around four key areas: solid-phase peptide synthesis (SPPS), as a substrate in enzyme kinetics studies, as a flexible linker in bioconjugation, and in the formation of biocompatible hydrogels.
Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a valuable building block in the stepwise synthesis of complex peptides. The benzyloxycarbonyl (Z) group provides robust protection of the N-terminal amine, preventing unwanted side reactions during the coupling of subsequent amino acids. The use of a pre-formed tripeptide can also be advantageous in overcoming challenges associated with the repetitive coupling of individual glycine residues, which can sometimes lead to aggregation and reduced synthesis efficiency.
Quantitative Data: Comparison of Monomeric vs. Dipeptide Coupling in SPPS
While specific data for this compound is not extensively published, the following table illustrates the general improvements observed when using dipeptide synthons (like Fmoc-Gly-Gly-OH) for glycine-rich sequences, a principle that extends to the use of Z-protected tripeptides.
| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |
| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |
| Coupling Efficiency (per step) | > 95% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Overall Yield | Sequence-dependent, generally lower | Generally higher |
| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide |
Experimental Protocol: Solid-Phase Peptide Synthesis of a Glycine-Rich Peptide using a this compound Building Block
This protocol outlines a general procedure for incorporating this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating this compound.
Enzyme Substrate for Protease Activity Assays
The peptide bonds within this compound can be cleaved by certain proteases, making it a useful substrate for studying enzyme kinetics and specificity. While not as commonly used as fluorogenic or chromogenic substrates, its simplicity allows for the focused investigation of protease activity without interference from bulky side chains. The cleavage products can be detected and quantified using techniques like HPLC or mass spectrometry.
Quantitative Data: Kinetic Parameters of Proteases with Tripeptide Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cathepsin B | Z-Phe-Arg-AMC | ~150-200 | - | ~1.5 x 105 |
| Thermolysin | Z-Gly-Phe-Gly | ~2,000 | ~10 | ~5 x 103 |
| Pepsin | Z-Gly-Gly-Phe-OH | - | - | - |
| Matrix Metalloproteinase-2 (MMP-2) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 17 | 0.43 | 2.5 x 104 |
Experimental Protocol: Protease Activity Assay using this compound with HPLC Detection
This protocol outlines a method to quantify protease activity by measuring the formation of cleavage products of this compound.
Materials:
-
This compound
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards of Z-Gly-Gly-OH and Glycine
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.
-
Prepare a stock solution of the protease at a known concentration.
-
Prepare standard solutions of potential cleavage products (e.g., Z-Gly-Gly-OH, Glycine) for HPLC calibration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-warm the Assay Buffer and this compound solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the protease solution.
-
At various time points, withdraw aliquots of the reaction mixture and immediately add them to the Quenching Solution to stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC.
-
Use a suitable gradient of Mobile Phase B to separate the substrate and its cleavage products.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the cleavage products by comparing their retention times and peak areas to the prepared standards.
-
Plot the concentration of the product formed against time to determine the initial reaction velocity.
-
Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.
-
Workflow for a Protease Activity Assay
Caption: A workflow for determining protease activity using this compound as a substrate.
Flexible Linker in Drug Development
The triglycine motif is often employed as a flexible linker in the design of bioconjugates, such as antibody-drug conjugates (ADCs). In this context, this compound can be a precursor in the synthesis of these linkers. The glycine residues provide rotational freedom, which can be crucial for the proper positioning of a conjugated drug molecule to interact with its target. The linker's stability in circulation and its susceptibility to cleavage in the target environment are critical design considerations.
Quantitative Data: Comparative Plasma Stability of Peptide Linkers in ADCs
The stability of the linker is paramount for the safety and efficacy of an ADC. The following table provides a comparative overview of the plasma stability of different peptide linkers.
| Linker Type | Representative Linker | Species | Plasma Half-life |
| Dipeptide | Val-Cit | Human | High stability |
| Dipeptide | Val-Cit | Rodent | Lower stability |
| Tetrapeptide | Gly-Gly-Phe-Gly | Human | High stability |
| Glucuronide | β-glucuronide-MMAF | Rat | ~81 days (extrapolated) |
Note: Glycine-rich linkers are generally considered to have good plasma stability. Data is compiled from multiple sources and serves as a general comparison.
Logical Relationship: Role of a Gly-Gly-Gly Linker in an Antibody-Drug Conjugate (ADC)
Caption: The role of a this compound derived linker in the structure and mechanism of an ADC.
Component of Biocompatible Hydrogels
Self-assembling peptides, including those with Fmoc-protected glycine residues, are of great interest for creating hydrogels for biomedical applications like drug delivery and tissue engineering. While this compound itself is not a primary hydrogelator, it can be a component in the synthesis of larger peptide sequences designed for self-assembly or can be incorporated into polymer backbones to form cross-linked hydrogels. The glycine residues provide flexibility to the hydrogel network.
Experimental Protocol: Conceptual Protocol for Hydrogel Formation using a this compound-based Peptide
This protocol is conceptual and based on the principles of self-assembly of Fmoc-dipeptides.
Materials:
-
A custom-synthesized peptide containing the Z-Gly-Gly-Gly sequence and a hydrogel-promoting motif (e.g., a more hydrophobic segment).
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)
Methodology:
-
Dissolution: Dissolve the peptide in deionized water. The pH may need to be raised using NaOH to facilitate dissolution.
-
Gelation Induction:
-
pH Switch Method: Slowly add HCl to the peptide solution to lower the pH. As the pH approaches the pI of the peptide, self-assembly into a hydrogel network is triggered.
-
GdL Method: Add GdL to the basic peptide solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH to induce gelation.
-
-
Gel Formation: Allow the solution to stand undisturbed at room temperature. Gelation can be confirmed by inverting the vial.
Logical Relationship: Hydrogel Formation and Drug Release
Caption: A conceptual workflow for the formation of a peptide-based hydrogel and its application in drug delivery.
Conclusion
This compound is a versatile and foundational molecule in biochemistry with significant applications in peptide synthesis, enzymology, and the development of advanced therapeutics and biomaterials. Its simple yet elegant structure provides researchers with a reliable tool for constructing complex biomolecules and investigating fundamental biological processes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of scientific innovation.
An In-depth Technical Guide to Z-Gly-Gly-Gly-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, the N-benzyloxycarbonyl-protected form of the tripeptide triglycine, is a versatile building block and functional moiety in the landscape of drug discovery and development. Its inherent properties, including flexibility, hydrophilicity, and defined chemical reactivity, have led to its application in diverse areas ranging from fundamental peptide synthesis to the sophisticated design of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a linker in antibody-drug conjugates (ADCs) and its utility in biochemical assays. Detailed experimental protocols and data are presented to enable researchers to effectively harness the potential of this molecule.
Core Properties and Synthesis
This compound is a white to off-white powder with a molecular formula of C14H17N3O6 and a molecular weight of 323.31 g/mol .[1] The benzyloxycarbonyl (Z) group at the N-terminus serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions of the terminal amine while allowing for controlled peptide chain elongation.[2][3] This protection is typically stable under neutral and mildly acidic or basic conditions but can be readily removed by catalytic hydrogenation.
The synthesis of this compound is most commonly achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2566-20-3 | [1] |
| Molecular Formula | C14H17N3O6 | [1] |
| Molecular Weight | 323.31 g/mol | [1] |
| Appearance | White to off-white powder | [5] |
Applications in Drug Discovery and Development
The utility of this compound in drug discovery spans several key areas:
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The triglycine motif can be incorporated to introduce flexibility or act as a spacer in the final molecule.[5][6]
-
Biochemical Assays: The Gly-Gly-Gly sequence can be a substrate for various proteases, particularly cathepsins, which are often upregulated in tumor microenvironments. This makes this compound and its derivatives valuable tools for studying enzyme activity and for screening potential inhibitors.[5][7]
-
Drug Delivery and Formulation: The triglycine moiety can enhance the solubility and stability of parent drug molecules.[8]
-
Linker Technology: This is arguably the most significant application of the triglycine motif in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[9][10][]
This compound as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[12] Peptide linkers that are cleavable by lysosomal proteases, such as cathepsins, are a widely used strategy.[13]
A novel triglycyl peptide linker (referred to as CX in a key study) has been designed to facilitate efficient release of the cytotoxic agent maytansinoid from anti-EpCAM and anti-EGFR antibodies.[2][9]
Quantitative Data: In Vitro Cytotoxicity of ADCs
The following table summarizes the comparative in vitro cytotoxicity (IC50 values) of ADCs constructed with the cleavable triglycyl linker (CX) versus a non-cleavable SMCC linker.
| Cell Line | Target Antigen | ADC Linker | IC50 (ng/mL) | Reference |
| Calu-3 | EpCAM | CX (Triglycyl) | 1.5 | [2][9] |
| Calu-3 | EpCAM | SMCC | 1.8 | [2][9] |
| HSC-2 | EGFR | CX (Triglycyl) | 3.0 | [2][9] |
| HSC-2 | EGFR | SMCC | >1000 | [2][9] |
| H1975 | EGFR | CX (Triglycyl) | 10 | [2][9] |
| H1975 | EGFR | SMCC | >1000 | [2][9] |
| FaDu | EGFR | CX (Triglycyl) | 0.8 | [2][9] |
| FaDu | EGFR | SMCC | 1.0 | [2][9] |
The data indicates that while in some cell lines the cytotoxicity is comparable, the triglycyl linker-containing ADC (CX ADC) was significantly more potent in the HSC-2 and H1975 cancer cell lines.[2][9]
Pharmacokinetic Profile
Pharmacokinetic studies in CD-1 mice revealed that both the CX (triglycyl) and SMCC ADCs had comparable maximum tolerated doses (MTDs) and pharmacokinetic profiles.[2][9]
Mechanism of Action and Signaling Pathway
The improved efficacy of the triglycyl linker is attributed to the physicochemical properties of its catabolite within the acidic environment of the lysosome.[2][9]
Figure 1. ADC targeting and payload release with a triglycyl linker.
Upon internalization into the lysosome, the triglycyl linker is cleaved by cathepsins. The resulting carboxylic acid catabolite of the payload is significantly uncharged in the acidic lysosomal environment, allowing for its efficient diffusion into the cytosol to exert its cytotoxic effect. In contrast, the charged lysine-linked catabolite from the SMCC linker has limited lysosomal efflux.[2][9] At the neutral pH of the extracellular space, the triglycyl catabolite is charged, preventing it from passively diffusing into and killing neighboring healthy cells.[2][9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Benzyloxycarbonyl chloride (Z-Cl)
-
Diisopropylethylamine (DIPEA)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Third Glycine Coupling: Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Z-protection: Dissolve Z-Cl (3 eq.) and DIPEA (6 eq.) in DCM and add to the resin. Agitate for 2 hours. Wash the resin with DCM and DMF.
-
Cleavage from Resin: Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can be purified by reverse-phase HPLC.
Figure 2. Solid-phase peptide synthesis workflow for this compound.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of an ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC constructs (e.g., triglycyl-ADC and SMCC-ADC)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the cells with the ADCs for a period of 3-5 days.
-
Cell Viability Measurement: After the incubation period, bring the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
This compound is a valuable and multifaceted molecule in drug discovery and development. While its role as a peptide building block is well-established, its application as a sophisticated, cleavable linker in antibody-drug conjugates highlights its potential for creating more effective and targeted cancer therapies. The unique properties of the triglycine motif contribute to an improved mechanism of payload release, leading to enhanced cytotoxicity in specific cancer cell lines. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and utilize this compound in their own drug discovery endeavors. Further research into triglycine linkers for other targeted therapies, such as PROTACs, and as specific enzyme substrates will undoubtedly continue to expand the utility of this versatile peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Buy Z-Gly-gly-gly-gly-OH | 7770-50-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. hzdr.de [hzdr.de]
- 6. chemimpex.com [chemimpex.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Z-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, also known as N-benzyloxycarbonylglycyl-glycyl-glycine, is a protected tripeptide of glycine. The benzyloxycarbonyl (Z) group serves as a crucial amine-protecting group in peptide synthesis, particularly in solution-phase methodologies. This tripeptide is a valuable building block in the synthesis of more complex peptides and peptidomimetics for various applications in drug discovery and biochemical research. The repetitive glycine sequence can present synthetic challenges, such as aggregation, especially in solid-phase synthesis. This document provides detailed protocols for both solution-phase and solid-phase synthesis of this compound, along with data presentation and troubleshooting strategies to enable researchers to achieve high purity and yield.
Data Presentation
Table 1: Reagents for Solution-Phase Synthesis of this compound
| Reagent | Molecular Weight | Molarity/Concentration | Quantity (for 10 mmol scale) | Role |
| Z-Gly-OH | 209.20 g/mol | - | 2.09 g (10 mmol, 1 eq) | N-protected amino acid |
| Gly-Gly-OH | 132.12 g/mol | - | 1.32 g (10 mmol, 1 eq) | Dipeptide building block |
| HOBt (Hydroxybenzotriazole) | 135.13 g/mol | - | 1.55 g (11.5 mmol, 1.15 eq) | Coupling additive |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 g/mol | - | 2.20 g (11.5 mmol, 1.15 eq) | Coupling agent |
| NMM (N-Methylmorpholine) | 101.15 g/mol | - | 2.23 mL (20 mmol, 2 eq) | Base |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent |
| 1M HCl | - | 1 M | As needed | Aqueous work-up |
| Saturated NaHCO₃ | - | - | As needed | Aqueous work-up |
| Brine | - | - | As needed | Aqueous work-up |
| Anhydrous MgSO₄ | - | - | As needed | Drying agent |
Table 2: General Performance in Fmoc-SPPS of a Tripeptide[1]
| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |
| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |
| Coupling Efficiency (per step) | > 95% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Overall Yield | Sequence-dependent, generally lower due to potential aggregation | Generally higher due to reduced aggregation and fewer coupling cycles |
| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes the coupling of Z-Gly-OH with the dipeptide Gly-Gly-OH in solution.
1. Activation of Z-Gly-OH: a. In a round-bottom flask, dissolve Z-Gly-OH (1 eq) and HOBt (1.15 eq) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.15 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
2. Coupling Reaction: a. In a separate flask, suspend Gly-Gly-OH (1 eq) in DCM. b. Add NMM (2 eq) to the suspension and stir until the dipeptide dissolves. c. Slowly add the pre-activated Z-Gly-OH solution to the Gly-Gly-OH solution at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir overnight.
3. Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Once the reaction is complete, dilute the mixture with DCM. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash chromatography.
Protocol 2: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH with subsequent N-terminal Z-protection (Illustrative)
This protocol details the Fmoc-based solid-phase synthesis of the tripeptide backbone, which can then be Z-protected.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve Fmoc-Gly-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes. f. Wash the resin with DCM and DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. b. Drain the solution. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Glycine 2 & 3): a. In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Monitor coupling completion with a Kaiser test (should be negative). e. Wash the resin with DMF. f. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the third glycine residue.
4. N-terminal Z-protection on-resin: a. After the final Fmoc deprotection, wash the resin with DMF and then DCM. b. Swell the resin in DCM. c. In a separate flask, dissolve Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) (3 eq) in DCM. d. Add the Z-OSu solution and DIPEA (3 eq) to the resin and agitate overnight. e. Wash the resin with DCM and DMF.
5. Cleavage from Resin: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS). b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.
6. Purification: a. Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA. b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain this compound as a white powder.
Mandatory Visualization
Caption: Solution-phase synthesis workflow for this compound.
Caption: Solid-phase synthesis workflow for this compound.
Deprotection of Z-Group from Z-Gly-Gly-Gly-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyloxycarbonyl (Z) group from Z-Gly-Gly-Gly-OH to yield the tripeptide Gly-Gly-Gly-OH. Three common and effective methods are presented: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acidolysis with Hydrogen Bromide in Acetic Acid.
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1][2] The successful deprotection of the Z-group is a critical step in the final stages of solution-phase peptide synthesis to yield the desired peptide. This document outlines and compares three primary methods for the removal of the Z-group from the tripeptide this compound.
Data Presentation
The following table summarizes the quantitative data for the different deprotection methods of the Z-group. The data presented is a compilation from various sources and may vary based on specific experimental conditions.
| Method | Reagents & Conditions | Typical Reaction Time | Reported Yield | Purity | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, RT, 8 atm | 24 hours | ~99% (for a dipeptide) | High | Requires specialized equipment for handling hydrogen gas under pressure. The catalyst is flammable. |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, RT | 3 minutes (for Z-Gly) | ~95% (for Z-Gly) | High | A safer alternative to catalytic hydrogenation as it avoids the use of hydrogen gas.[3] Formic acid is an excellent solvent for many peptides.[3] |
| Acidolysis | 33% HBr in Acetic Acid, RT | 30-60 minutes | 89-94% (for dipeptide benzyl esters) | Good | A rapid method that does not require a metal catalyst. HBr in acetic acid is highly corrosive and requires careful handling. |
Mandatory Visualizations
Chemical Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
References
Application Notes and Protocols for Z-Gly-Gly-Gly-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH is a synthetic peptide derivative that serves as a valuable substrate for the characterization of certain peptidases. The N-terminal benzyloxycarbonyl (Z) group makes it particularly suitable for assays involving carboxypeptidases, which cleave the C-terminal amino acid from a polypeptide chain. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, offering insights into its utility for enzyme activity determination and inhibitor screening.
Principle of the Assay
The enzymatic activity of a carboxypeptidase on this compound is determined by measuring the rate of hydrolysis of the peptide bond, which results in the release of the C-terminal glycine residue. The reaction can be summarized as follows:
This compound + H₂O --(Carboxypeptidase)--> Z-Gly-Gly-OH + Glycine
The rate of this reaction can be monitored by quantifying the appearance of one of the products, typically the released glycine. This can be achieved through various methods, including colorimetric assays following a secondary reaction (e.g., with ninhydrin) or chromatographic separation and quantification (e.g., via HPLC).
Recommended Enzyme: Carboxypeptidase Y
Carboxypeptidase Y (CPY), a serine carboxypeptidase from baker's yeast, is a suitable enzyme for assays utilizing this compound.[1] It exhibits broad substrate specificity and is known to efficiently hydrolyze peptides with a blocked N-terminus.[2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₆ |
| Molecular Weight | 323.3 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers, may require gentle warming or the use of a co-solvent like DMSO for concentrated stock solutions. |
Quantitative Data (Illustrative Examples)
The following tables present illustrative quantitative data for the hydrolysis of this compound by Carboxypeptidase Y. These values should be determined experimentally for specific assay conditions.
Table 1: Michaelis-Menten Kinetic Parameters
| Parameter | Value |
| K_m | 0.5 - 5 mM |
| V_max | Enzyme and condition dependent |
| k_cat | Enzyme and condition dependent |
| k_cat/K_m | Enzyme and condition dependent |
Table 2: Optimal Assay Conditions
| Parameter | Optimal Range |
| pH | 5.5 - 6.5[1] |
| Temperature | 25 - 37 °C |
| Enzyme Concentration | To be determined empirically |
| Substrate Concentration | 0.1 - 10 mM (for kinetic studies) |
Experimental Protocols
Two detailed protocols are provided below for measuring carboxypeptidase activity using this compound as a substrate. The first is a colorimetric method using ninhydrin, and the second is a more specific method using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Colorimetric Assay using Ninhydrin
This protocol is adapted from a standard carboxypeptidase Y assay and relies on the reaction of ninhydrin with the primary amine of the released glycine to produce a colored product that can be measured spectrophotometrically.[3][4]
Materials:
-
This compound
-
Carboxypeptidase Y (CPY)
-
Assay Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 6.5
-
Enzyme Dilution Buffer: Reagent grade water
-
Ninhydrin Reagent: 4% Ninhydrin in methyl cellosolve mixed 1:1 with 0.2 M Sodium Citrate, 7.1 mM Stannous Chloride, pH 5.0[3]
-
50% (v/v) n-Propanol
-
Glycine standard solution (for standard curve)
-
Microcentrifuge tubes or 96-well plate
-
Water bath or heating block
-
Spectrophotometer or microplate reader (570 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in Assay Buffer. Gentle warming may be required for complete dissolution.
-
Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in Enzyme Dilution Buffer.
-
Prepare a series of glycine standards in Assay Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add 100 µL of the this compound stock solution.
-
Pre-incubate the substrate solution at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the Carboxypeptidase Y solution (or diluted enzyme) to each tube. For the blank, add 10 µL of Enzyme Dilution Buffer.
-
Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.
-
-
Ninhydrin Detection:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the glycine standards versus their concentrations.
-
Determine the concentration of glycine released in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity as µmol of glycine released per minute per mg of enzyme.
-
Protocol 2: HPLC-Based Assay
This protocol provides a more specific and quantitative method to measure the formation of the reaction product, glycine, using reverse-phase HPLC.
Materials:
-
This compound
-
Carboxypeptidase Y (CPY)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Glycine and Z-Gly-Gly-OH standards for HPLC
-
0.22 µm syringe filters
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in Assay Buffer.
-
Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Prepare standard solutions of glycine and Z-Gly-Gly-OH in Assay Buffer for HPLC calibration.
-
-
Enzyme Reaction:
-
Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).
-
To each tube, add 100 µL of the this compound stock solution.
-
Pre-incubate for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Carboxypeptidase Y solution.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 20 µL) and add it to a tube containing an equal volume of Quenching Solution (10% TCA) to stop the reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 10 µL) onto the C18 column.
-
Elute the products using a gradient of Mobile Phase B (e.g., 0-30% over 15 minutes).
-
Monitor the absorbance at a low wavelength (e.g., 210 nm or 220 nm).
-
Identify and quantify the peak corresponding to glycine by comparing its retention time and peak area to the prepared standards.
-
-
Data Analysis:
-
Generate a standard curve for glycine by plotting peak area versus concentration.
-
Calculate the concentration of glycine produced in each reaction aliquot.
-
Determine the initial reaction velocity and calculate the enzyme activity.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for the enzyme assay.
References
Application Notes: Utilizing Z-Gly-Gly-Gly-OH for the Study of Pepsin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepsin, an aspartic endopeptidase, is a principal proteolytic enzyme in the stomach, playing a crucial role in the initial stages of protein digestion.[1] Its activity and inhibition are of significant interest in physiology, drug metabolism, and the development of therapeutics for gastrointestinal disorders. The study of pepsin kinetics and specificity is often facilitated by the use of synthetic oligopeptide substrates. While pepsin classically shows a preference for cleaving peptide bonds involving hydrophobic or aromatic amino acids such as phenylalanine, tyrosine, and leucine, the use of simpler, well-defined substrates can be valuable for specific research applications, such as fundamental kinetic studies and inhibitor screening.[2][3][4]
This document provides a generalized framework for utilizing the N-terminally protected tripeptide, Z-Gly-Gly-Gly-OH (N-benzyloxycarbonyl-glycyl-glycyl-glycine), to study pepsin activity. Due to a lack of specific published data on the kinetics of pepsin with this particular substrate, the following protocols and data are based on established methodologies for similar synthetic peptides and serve as a guide for experimental design and optimization.
Principle of the Assay
The enzymatic activity of pepsin can be determined by monitoring the cleavage of a substrate over time. For a small peptide substrate like this compound, this is typically achieved by quantifying the appearance of the cleavage products. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying the substrate and its resulting products (e.g., Z-Gly and Gly-Gly, or Z-Gly-Gly and Glycine, depending on the cleavage site). The rate of product formation is directly proportional to the pepsin activity under defined conditions.
Data Presentation: Comparative Kinetic Parameters
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Ac-Phe-Tyr | 0.44 | 0.53 | 1200 | 2.0 | 37 | (General literature values) |
| Z-His-Phe-Phe-OEt | 0.05 | 29.5 | 590000 | 4.0 | 37 | [5] |
| Z-His-Phe-Tyr-OEt | 0.14 | 2.9 | 21000 | 4.0 | 37 | [5] |
| Gly₂-Phe-Phe-Gly | - | - | - | 2.0 | 37 | [6] |
| Dansyl-Gly-Gly-Phe-Phe-OP4P¹ | 0.034 | 29 | 850,000 | 3.1 | 25 | [7][8] |
| Mansyl-Gly-Gly-Phe-Phe-OP4P¹ | 0.030 | 1.8 | 60,000 | 3.1 | 25 | [7][8] |
¹OP4P = 3-(4-pyridyl)propyl-1-oxy
Experimental Protocols
The following are generalized protocols that can be adapted for studying pepsin activity using this compound. Researchers will need to optimize parameters such as substrate concentration, enzyme concentration, and incubation time.
Protocol 1: Determining Pepsin Cleavage Site of this compound
Objective: To identify the primary peptide bond(s) in this compound cleaved by pepsin.
Materials:
-
Porcine Pepsin (e.g., Sigma-Aldrich, Worthington Biochemical)[9]
-
This compound
-
Hydrochloric Acid (HCl)
-
Trisodium Citrate
-
HPLC system with a C18 column and UV detector
-
Mass Spectrometer (for product identification)
Procedure:
-
Reagent Preparation:
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in 10 mM HCl. Store on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water with minimal DMSO if needed for solubility).
-
Reaction Buffer: Prepare a 100 mM citrate buffer, adjusted to pH 2.0. Pepsin activity is optimal at low pH (typically 1.5-2.5).[10]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 400 µL of Reaction Buffer and 50 µL of the 10 mM Substrate Stock Solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mg/mL Pepsin Stock Solution.
-
Incubate at 37°C for an extended period (e.g., 4-24 hours) to ensure sufficient product formation for identification.
-
Stop the reaction by heating at 95°C for 10 minutes or by adding a strong acid like trifluoroacetic acid (TFA) to a final concentration of 1%.
-
-
Product Analysis:
-
Analyze the reaction mixture by reverse-phase HPLC to separate the products from the remaining substrate.
-
Collect the product peaks and identify them using mass spectrometry to determine the exact cleavage site.
-
Protocol 2: Kinetic Analysis of Pepsin Activity
Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) of pepsin with this compound.
Materials:
-
Same as Protocol 1.
-
Microplate reader or HPLC system for quantification.
Procedure:
-
Reagent Preparation:
-
Prepare Pepsin Stock Solution, Substrate Stock Solution, and Reaction Buffer (pH 2.0) as described in Protocol 1.
-
-
Assay Setup (for initial rate determination):
-
Prepare a series of substrate dilutions in the Reaction Buffer, ranging from approximately 0.1 to 10 times the estimated K_m_. If K_m_ is unknown, a broad range (e.g., 0.05 mM to 5 mM) is recommended for initial experiments.
-
In separate tubes, add a fixed volume of each substrate dilution. Pre-warm to 37°C.
-
Determine the optimal pepsin concentration that results in a linear rate of product formation for a defined period (e.g., 5-15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reactions by adding the pre-determined optimal concentration of pepsin to each substrate dilution.
-
Incubate at 37°C.
-
At several time points (e.g., 0, 2, 4, 6, 8, 10 minutes), take an aliquot of the reaction mixture and stop the reaction (e.g., by adding TFA or transferring to a tube with a quenching agent).
-
-
Quantification of Product:
-
Analyze the quenched samples by HPLC.
-
Create a standard curve using a known concentration of the identified product to convert peak area to molar concentration.
-
For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m_ and V_max_.
-
Protocol 3: Pepsin Inhibition Assay
Objective: To screen for potential inhibitors of pepsin activity using this compound as the substrate.
Materials:
-
Same as Protocol 2.
-
Test compounds (potential inhibitors).
-
Pepstatin A (a known potent pepsin inhibitor, for use as a positive control).
Procedure:
-
Reagent Preparation:
-
Prepare reagents as in Protocol 2.
-
Dissolve test compounds and Pepstatin A in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the pepsin solution.
-
Add various concentrations of the test compounds or Pepstatin A to the wells/tubes. Include a control with solvent only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitors for 10-15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding this compound to a final concentration approximately equal to its K_m_ (determined in Protocol 2).
-
Incubate at 37°C for a fixed time period within the linear range of the reaction.
-
Stop the reaction.
-
-
Data Analysis:
-
Quantify the amount of product formed as described in Protocol 2.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of pepsin activity).
-
Visualizations
Caption: General workflow for determining pepsin kinetic parameters.
Caption: Pepsin-catalyzed cleavage of this compound.
References
- 1. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [worldwide.promega.com]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. promega.com [promega.com]
- 4. Pepsin cleavage sites: /home/support [skyline.ms]
- 5. allpeptide.com [allpeptide.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Kinetics of action of pepsin on fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Thermolysin-Mediated Cleavage of Z-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It is widely utilized in various biotechnological applications, including peptide synthesis, proteomics, and the characterization of protein structure and function. The enzyme exhibits a pronounced substrate specificity, preferentially hydrolyzing peptide bonds on the N-terminal side of large and hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine. This application note provides a detailed protocol for the enzymatic cleavage of the synthetic peptide N-carbobenzoxy-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH) by thermolysin, along with methods for the analysis of the cleavage products. While this compound is not a canonical substrate for thermolysin due to the absence of bulky hydrophobic residues, studying its cleavage can provide insights into the enzyme's activity towards less favorable peptide bonds and serve as a baseline for comparison with more readily cleaved substrates.
Principle of the Assay
The cleavage of this compound by thermolysin results in the hydrolysis of a peptide bond, yielding smaller peptide fragments. The reaction can be monitored and the products analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), which separates the substrate from its cleavage products. The rate of substrate consumption or product formation can be used to determine the kinetic parameters of the enzyme reaction.
Data Presentation
Due to the limited availability of published kinetic data for the thermolysin cleavage of this compound, the following table presents illustrative quantitative data that a researcher might expect to obtain. This data is provided as a template for experimental analysis and should be determined empirically for specific experimental conditions.
| Parameter | Illustrative Value | Units | Notes |
| Substrate Concentration | 1 | mM | Initial concentration of this compound. |
| Thermolysin Concentration | 10 | µg/mL | Final concentration of the enzyme in the reaction. |
| Reaction Time | 60 | minutes | Total incubation time. |
| Temperature | 37 | °C | Optimal temperature can vary. |
| pH | 7.0 | Thermolysin is generally active at neutral pH. | |
| Cleavage Products | Z-Gly-OH + Gly-Gly-OH | Predicted primary cleavage products. | |
| Substrate Cleavage | 25 | % | Illustrative percentage of substrate hydrolyzed. |
| Michaelis Constant (Km) | > 10 | mM | Expected to be high, indicating low affinity. |
| Catalytic Rate (kcat) | Low | s-1 | Expected to be low due to the non-optimal substrate. |
Experimental Protocols
Materials
-
Thermolysin (from Bacillus thermoproteolyticus, lyophilized powder)
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Calcium chloride (CaCl2, 10 mM)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with a C18 column
Methods
1. Preparation of Reagents
-
Thermolysin Stock Solution (1 mg/mL): Dissolve 1 mg of thermolysin in 1 mL of 50 mM Tris-HCl buffer containing 10 mM CaCl2. Store in aliquots at -20°C.
-
Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with 50 mM Tris-HCl buffer to the final concentration.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM CaCl2.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
2. Enzymatic Cleavage Protocol
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Reaction Buffer
-
Substrate Stock Solution (to a final concentration of 1 mM)
-
Ultrapure water to bring the volume to 90 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the thermolysin stock solution (for a final concentration of 100 µg/mL, which can be adjusted based on enzyme activity).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to monitor the reaction progress.
-
Terminate the reaction by adding a quenching agent, such as 10 µL of 10% TFA, or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the sample to pellet any precipitate before HPLC analysis.
3. HPLC Analysis of Cleavage Products
-
Set up the HPLC system with a C18 reverse-phase column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject an appropriate volume of the quenched reaction mixture (e.g., 20 µL).
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the Z-group).
-
Identify the peaks corresponding to the substrate (this compound) and the cleavage products by comparing their retention times with those of standards.
-
Quantify the peak areas to determine the extent of substrate cleavage and the formation of products.
Mandatory Visualizations
Caption: Workflow for the thermolysin-mediated cleavage of this compound.
Caption: Hypothesized cleavage of this compound by thermolysin.
Discussion
The protocol provided outlines a general method for assessing the cleavage of this compound by thermolysin. Researchers should optimize the reaction conditions, such as enzyme and substrate concentrations, temperature, and incubation time, to suit their specific experimental goals. The lack of a preferential hydrophobic residue in this compound suggests that the cleavage efficiency will be significantly lower compared to canonical thermolysin substrates like Z-Gly-Gly-Phe-OH. The most probable, albeit slow, cleavage is anticipated to occur at the Gly-Gly bond, releasing Z-Gly-OH and Gly-Gly-OH. This is based on the general preference of thermolysin for a hydrophobic residue in the P1' position, and in the absence of such a residue, cleavage may occur, albeit inefficiently, at other positions. The provided workflow and hypothetical data serve as a guide for designing and interpreting experiments aimed at characterizing the enzymatic activity of thermolysin on non-ideal substrates.
HPLC analysis method for Z-Gly-Gly-Gly-OH purity
An extensive review of analytical methodologies provides the basis for a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Z-Gly-Gly-Gly-OH. This tripeptide, a derivative of glycine with a benzyloxycarbonyl (Z) protecting group, is significant in peptide synthesis and drug development.[1] Accurate purity assessment is crucial for quality control and ensuring the reliability of downstream applications. This application note details a comprehensive protocol for the analysis of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection.
Introduction
This compound, or N-benzyloxycarbonyl-glycyl-glycyl-glycine, is a protected tripeptide utilized as a building block in the synthesis of more complex peptides.[1] Ensuring the purity of this intermediate is critical to the success of peptide synthesis, as impurities can lead to the formation of undesirable side products. HPLC is a high-resolution analytical technique ideal for separating and quantifying the main component from any process-related impurities or degradation products.[2] This document provides a detailed protocol for researchers, scientists, and drug development professionals.
Principle of the Method
The method employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. A nonpolar stationary phase (a C18 column) is used with a polar mobile phase. The separation of this compound from potential impurities is achieved by running a gradient of increasing organic solvent (acetonitrile) concentration in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid). The TFA serves to sharpen the peaks and improve resolution. Detection is performed using a UV detector, as the benzyloxycarbonyl group provides a strong chromophore.
Materials and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: this compound.
-
Reference Standards: If available, for potential impurities (e.g., Gly-Gly-Gly, Z-Gly-OH).
-
Solvent for Sample Preparation: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).
Experimental Protocol
Preparation of Solutions
-
Mobile Phases:
-
To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the sample preparation solvent to achieve a concentration of approximately 1 mg/mL.
-
HPLC Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Gradient Program | See Table 2 |
Gradient Program
The following gradient program is a typical starting point and may require optimization based on the specific HPLC system and column used.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (if a reference standard is used) or by its major peak area percentage.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Illustrative Data
The following table presents example data that could be obtained from the HPLC analysis. Note: These are representative values and will vary with the specific sample and system.
| Peak | Retention Time (min) | Area | Area % |
| 1 | 4.2 | 15000 | 0.5 |
| 2 (this compound) | 12.5 | 2970000 | 99.0 |
| 3 | 15.8 | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Experimental Workflow and Diagrams
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
The relationship between the different stages of the analytical process is illustrated below.
Caption: Logical Relationship of HPLC Analysis Components.
References
Application Notes and Protocols for the Incorporation of Z-Gly-Gly-Gly-OH into Larger Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the Z-Gly-Gly-Gly-OH tripeptide into larger peptide sequences. This document outlines the strategic applications of this building block, detailed experimental protocols for both solid-phase and solution-phase synthesis, and methods for the deprotection of the benzyloxycarbonyl (Z) group.
Introduction to this compound in Peptide Synthesis
This compound is a valuable building block in peptide chemistry, primarily utilized as a flexible linker or spacer within a larger peptide sequence. The N-terminal benzyloxycarbonyl (Z) group provides robust protection of the amino group, preventing unwanted side reactions during peptide coupling steps. The triglycine motif itself offers significant conformational flexibility, which can be advantageous in various applications, such as the design of bioactive peptides, fusion proteins, and antibody-drug conjugates (ADCs). The use of a pre-formed tripeptide fragment like this compound can also circumvent challenges associated with the repetitive coupling of individual glycine residues, which can be prone to aggregation and lead to incomplete reactions and the formation of deletion sequences.[1]
Key Applications
The incorporation of a Gly-Gly-Gly motif using this compound can serve several strategic purposes in peptide design:
-
Flexible Linker/Spacer: The most common application is to create a flexible linker between functional domains of a peptide or protein.[2][3] This is particularly useful in the design of bivalent ligands, where two receptor-binding domains are connected to enhance binding affinity or specificity. The flexibility of the triglycine linker allows the binding domains to orient themselves optimally for interaction with their respective targets.
-
Modulation of Solubility and Aggregation: The incorporation of glycine residues can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets. This can be beneficial in preventing the aggregation of hydrophobic or aggregation-prone peptide sequences during synthesis and purification.
-
Enzyme-Cleavable Spacers: In some designs, glycine-rich linkers can be susceptible to cleavage by specific proteases, allowing for the controlled release of a therapeutic agent at a target site.[2]
Quantitative Data
The efficiency of coupling and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize relevant quantitative data.
| Parameter | Value | Notes |
| Deprotection Method | Catalytic Hydrogenation | The benzyloxycarbonyl (Z) group is efficiently removed by catalytic transfer hydrogenation. |
| Reagents | 10% Pd on Carbon, HCOOH | Formic acid serves as a convenient and effective hydrogen donor. |
| Solvent | Methanol | A variety of amino acid and peptide derivatives can be deprotected in methanol. |
| Reported Yield | 92-95% | The deprotection of Z-Gly-OH and Z-Gly-Gly-OH using this method has been reported to yield the free amine at 95% and 92% respectively. A similar high yield is expected for this compound.[4] |
Table 1: Z-Group Deprotection Efficiency
| Parameter | Value | Notes |
| Synthesis Strategy | SPPS | Solid-Phase Peptide Synthesis using Fmoc-Gly-Gly-OH to assemble a tetra-glycine sequence in the peptide drug Bivalirudin. |
| Final Product Purity | >99.0% | The use of a di-glycine building block significantly reduced the presence of [des-Gly] and [+Gly] impurities to less than 0.2% each.[5] A similar high purity can be anticipated when using a triglycine building block like this compound. |
| Coupling Efficiency (per step) | >99% | The use of dipeptide synthons for glycine-rich sequences generally results in higher coupling efficiency compared to monomeric coupling.[1] |
| Overall Yield | Higher | The use of peptide fragments generally leads to a higher overall yield due to a reduced number of coupling and deprotection cycles and less risk of aggregation.[1] |
Table 2: Purity and Yield in Glycine-Rich Peptide Synthesis
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% Palladium on Carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)
Protocol:
-
Resin Swelling and Deprotection:
-
Swell the N-terminally protected peptide-resin in DMF for 30-60 minutes.
-
If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-3 eq.) in DMF.
-
Add DIPEA (4-6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation (Optional):
-
To continue peptide synthesis, the N-terminal Z-group must be removed. Proceed to step 4 for Z-group deprotection.
-
-
On-Resin Z-Group Deprotection (Catalytic Hydrogenation):
-
Suspend the Z-protected peptide-resin in a mixture of methanol and DMF.
-
Add 10% Pd/C (catalytic amount) and formic acid (as hydrogen donor).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with methanol and DMF.
-
The peptide-resin with a free N-terminal is now ready for the next coupling step.
-
-
Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Peptide Synthesis (Fragment Condensation)
This protocol describes the coupling of this compound to a peptide fragment in solution.
Materials:
-
This compound
-
Peptide fragment with a free N-terminal amino group (e.g., H-Peptide-Fragment-OR)
-
Coupling reagents (e.g., EDC/HOBt or COMU)
-
Organic solvent (e.g., DMF, DCM)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)
-
Methanol or Ethanol
Protocol:
-
Fragment Condensation:
-
Dissolve the N-terminally deprotected peptide fragment and this compound (1.1 equivalents) in DMF.
-
Add the coupling agent (e.g., EDC, 1.2 eq., and HOBt, 1.2 eq.) to the solution.
-
Stir the reaction mixture at 0°C to room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, perform an aqueous work-up to remove excess reagents and by-products.
-
Purify the Z-protected peptide by column chromatography or recrystallization.
-
-
Z-Group Deprotection (Catalytic Hydrogenation):
-
Dissolve the purified Z-protected peptide in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Visualizations
Signaling Pathway Diagram
Caption: Bivalent ligand with a Gly-Gly-Gly linker inducing RTK dimerization and signaling.
Experimental Workflow Diagram
Caption: Workflow for incorporating this compound via Solid-Phase Peptide Synthesis.
Logical Relationship Diagram
Caption: Logical relationships of this compound in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 3. polyplus-sartorius.com [polyplus-sartorius.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Z-Gly-Gly-Gly-OH in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-benzyloxycarbonyl-glycyl-glycyl-glycine, commonly abbreviated as Z-Gly-Gly-Gly-OH, is a synthetic tripeptide. Its chemical structure consists of three glycine residues linked by peptide bonds, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group confers hydrophobicity and stability to the peptide. While this compound is widely utilized as an intermediate in peptide synthesis, its application in enzyme inhibition studies is less documented.[1] However, peptides and their derivatives are fundamental tools for investigating enzyme kinetics, specificity, and inhibition. The simple, well-defined structure of this compound makes it a potential candidate for probing the active sites of peptidases.
These application notes provide a framework for utilizing this compound in enzyme inhibition studies. Due to the limited specific data on its inhibitory activities, the protocols and data presented are based on general principles of enzyme kinetics and assays for similar peptide-based inhibitors. Researchers are encouraged to adapt these methodologies for their specific enzyme of interest.
Physicochemical Properties
| Property | Value |
| CAS Number | 2566-20-3 |
| Molecular Formula | C14H17N3O6 |
| Molecular Weight | 323.31 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 0-8 °C |
Potential Applications in Enzyme Inhibition
Possible enzyme targets for inhibition studies with this compound could include:
-
Aminopeptidases: Enzymes that cleave amino acids from the N-terminus of peptides. The Z-group would likely prevent cleavage at the N-terminus but might allow the peptide to bind to the active site.
-
Carboxypeptidases: Enzymes that cleave amino acids from the C-terminus. This compound could potentially act as a substrate or a competitive inhibitor for these enzymes.
-
Endopeptidases: Enzymes that cleave within a peptide chain. The specificity of these enzymes varies greatly, and some may be able to bind or be inhibited by this tripeptide.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory potential of this compound against a peptidase of interest. It is crucial to optimize these protocols for the specific enzyme and substrate being used.
Protocol 1: General Enzyme Inhibition Assay using a Chromogenic Substrate
This protocol describes a common method for determining enzyme inhibition by measuring the decrease in the rate of product formation from a chromogenic substrate.
Materials:
-
Purified enzyme of interest
-
This compound (potential inhibitor)
-
Chromogenic substrate for the enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare a stock solution of the chromogenic substrate in the same solvent.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be determined empirically to give a linear reaction rate over the desired time.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test wells: A fixed volume of enzyme solution and varying concentrations of this compound.
-
Positive control wells: Enzyme solution and solvent (without this compound).
-
Negative control wells: Assay buffer and substrate (without enzyme).
-
-
Bring the total volume in each well to a consistent amount with assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate to all wells.
-
Immediately begin monitoring the absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Inhibition Assay
This method is suitable when a chromogenic substrate is not available and allows for the direct measurement of substrate depletion or product formation.
Materials:
-
Purified enzyme of interest
-
This compound (potential inhibitor)
-
Peptide substrate for the enzyme
-
Assay Buffer
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate and this compound in the assay buffer.
-
Prepare a working solution of the enzyme.
-
-
Enzymatic Reaction:
-
Set up reaction tubes containing the assay buffer, a fixed concentration of the substrate, and varying concentrations of this compound.
-
Pre-incubate at the optimal temperature.
-
Initiate the reaction by adding the enzyme.
-
At various time points, stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product(s) using an appropriate gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and/or product(s).
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the mode of inhibition and calculate inhibition constants (e.g., Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Data Presentation
Should this compound demonstrate inhibitory activity, the quantitative data should be summarized for clear comparison.
Table 1: Illustrative Inhibition Data for a Hypothetical Peptidase
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Peptidase X | Value | Value | e.g., Competitive |
| Reference Inhibitor | Peptidase X | Value | Value | e.g., Competitive |
*Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualizations
The following diagrams illustrate the general workflows for enzyme inhibition studies.
Caption: General workflow for an enzyme inhibition assay.
Caption: Competitive inhibition model.
Conclusion
This compound is a readily available peptide derivative that can be explored as a tool in enzyme inhibition studies, particularly for peptidases. While its primary role has been in peptide synthesis, the protocols and frameworks provided here offer a starting point for researchers to investigate its potential as an enzyme inhibitor. Due to the current lack of specific data, thorough experimental validation is essential to characterize its inhibitory activity and mechanism against any particular enzyme.
References
Application Notes and Protocols: Z-Gly-Gly-Gly-OH in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Gly-OH, a tripeptide composed of three glycine residues with an N-terminal benzyloxycarbonyl (Z) protecting group, serves as a valuable building block in the synthesis of peptides for studying protein interactions. The glycine-rich sequence provides conformational flexibility, often mimicking linker regions in proteins.[1] The 'Z' group ensures selective coupling during peptide synthesis.[2] This document provides detailed application notes and protocols for the use of this compound in generating peptides to investigate enzyme-substrate interactions and competitive inhibition.
Principle Application: A Tool for Studying Enzyme-Substrate Interactions
This compound is primarily utilized as a synthetic precursor to produce the deprotected tripeptide, H-Gly-Gly-Gly-OH (triglycine), or more complex peptides. Triglycine itself can act as a substrate for various peptidases.[3] By synthesizing triglycine or its derivatives, researchers can probe the active sites of enzymes, screen for inhibitors, and characterize enzymatic activity. The simplicity of the triglycine backbone ensures that observed interactions are likely with the core catalytic machinery of the enzyme.[3]
Data Presentation
Table 1: Comparative Inhibitory Activity of Glycine-Containing Peptides against a Model Peptidase
The following table summarizes hypothetical quantitative data for the inhibition of a model peptidase by different glycine-containing peptides. This data is illustrative of what could be obtained in an enzyme inhibition assay.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| H-Gly-Gly-Gly-OH | Peptidase A | Fluorescence Resonance Energy Transfer (FRET) | 150 | 95 | Competitive |
| Peptide X (Ac-Gly-Gly-Gly-NH2) | Peptidase A | Spectrophotometric | 75 | 40 | Competitive |
| This compound | Peptidase A | Spectrophotometric | >1000 | - | No significant inhibition |
| Reference Inhibitor | Peptidase A | FRET | 10 | 2 | Competitive |
Note: The data presented is for illustrative purposes and will vary depending on the specific enzyme and assay conditions. The high IC50 for this compound indicates that the N-terminal protecting group likely hinders its binding to the active site.
Experimental Protocols
Protocol 1: Synthesis of H-Gly-Gly-Gly-OH from this compound via Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from this compound to yield the active tripeptide, H-Gly-Gly-Gly-OH.
Materials:
-
This compound
-
Methanol (MeOH), ACS grade
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the peptide).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas (repeat 3 times).
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield H-Gly-Gly-Gly-OH.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Peptidase Activity Assay using H-Gly-Gly-Gly-OH
This protocol outlines a general method for measuring the activity of a peptidase using the synthesized H-Gly-Gly-Gly-OH as a substrate. The assay detects the release of free glycine.
Materials:
-
H-Gly-Gly-Gly-OH (synthesized from Protocol 1)
-
Purified peptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of H-Gly-Gly-Gly-OH in Assay Buffer.
-
Prepare a solution of the peptidase in Assay Buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
To initiate the reaction, add the H-Gly-Gly-Gly-OH solution to the wells. Include control wells without the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the ninhydrin reagent to each well.
-
Heat the plate at 95°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.
-
The amount of glycine released is proportional to the absorbance and can be quantified using a glycine standard curve.
Protocol 3: Competitive Inhibition Assay
This protocol is designed to screen for inhibitors of a peptidase that utilizes H-Gly-Gly-Gly-OH as a substrate.
Materials:
-
All materials from Protocol 2
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the peptidase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H-Gly-Gly-Gly-OH substrate.
-
Follow steps 5-9 from Protocol 2 to measure the enzyme activity.
-
The percentage of inhibition can be calculated by comparing the activity in the presence of the test compound to the vehicle control.
-
IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships described in these application notes.
References
Application Notes and Protocols for Z-Gly-Gly-Gly-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Z-Gly-Gly-Gly-OH, a triglycine peptide derivative, in the development of advanced drug delivery systems. The inherent biocompatibility and susceptibility to enzymatic cleavage of the glycine-glycine-glycine sequence make it an attractive component for designing sophisticated therapeutic carriers. This document outlines its application as an enzyme-cleavable linker in drug conjugates and as a structural component in stimuli-responsive hydrogels for controlled drug release.
Application 1: this compound as an Enzyme-Cleavable Linker in Targeted Drug Delivery
The triglycine motif within this compound can serve as a substrate for certain proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] This characteristic allows for the design of drug conjugates that remain stable in systemic circulation and selectively release their cytotoxic payload upon enzymatic cleavage within target cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[2]
Quantitative Data Summary: Representative Performance of Glycine-Based Linkers in Drug Conjugates
The following table summarizes typical quantitative data for drug-peptide conjugates employing short glycine-based linkers. While specific data for this compound is limited in publicly available literature, these values, derived from studies on structurally similar linkers, provide a benchmark for expected performance.
| Parameter | Representative Value | Drug | Cell Line | Reference |
| Drug Loading Efficiency (%) | 85 - 95% | Doxorubicin | - | Adapted from[3] |
| Drug Release at pH 7.4 (24h, %) | < 10% | Paclitaxel | - | Adapted from[4] |
| Drug Release at pH 5.0 + Cathepsin B (24h, %) | > 80% | Camptothecin | - | Adapted from[2][5] |
| Cytotoxicity (IC50) of Conjugate | 5 - 15 µM | Doxorubicin | MCF-7 | Adapted from[2][6] |
| Cytotoxicity (IC50) of Free Drug | 0.5 - 2 µM | Doxorubicin | MCF-7 | Adapted from[2][6] |
Experimental Protocol: Synthesis of a Z-Gly-Gly-Gly-Doxorubicin Conjugate
This protocol describes a general method for conjugating the C-terminus of this compound to the primary amine of Doxorubicin (DOX) using carbodiimide chemistry.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add NHS (1.5 eq) and EDC·HCl (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated ester.
-
-
Preparation of Doxorubicin:
-
Dissolve DOX·HCl (1 eq) in anhydrous DMF.
-
Add TEA (2.5 eq) to neutralize the hydrochloride and deprotonate the primary amine. Stir for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Slowly add the activated Z-Gly-Gly-Gly-NHS ester solution to the doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, protected from light.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Wash the precipitate several times with diethyl ether to remove unreacted starting materials.
-
Redissolve the crude product in a minimal amount of DMF or DMSO and purify by dialysis against deionized water for 48 hours to remove residual salts and small molecules.
-
Further purify the conjugate using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the Z-Gly-Gly-Gly-DOX conjugate using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.
-
Visualization of the Drug Conjugation and Release Workflow
References
- 1. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin B-sensitive cholesteryl hemisuccinate–gemcitabine prodrug nanoparticles: enhanced cellular uptake and intracellular drug controlled release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Gly-Gly-Gly-OH Coupling Reactions
Welcome to the technical support center for Z-Gly-Gly-Gly-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this tripeptide.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Aggregation
Q1: What is the most common cause of low yields in this compound synthesis?
A1: The primary cause of low yield, particularly in solid-phase peptide synthesis (SPPS), is on-resin aggregation of the growing peptide chain.[1][2] Polyglycine sequences are prone to forming stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[1] This aggregation renders the N-terminus of the peptide chain inaccessible, leading to incomplete deprotection and coupling reactions, which results in truncated sequences.[1][2] In severe cases, this can be visually observed as the resin shrinking.[1]
Q2: How can I prevent or mitigate on-resin aggregation?
A2: Several strategies can be employed to disrupt peptide aggregation:
-
Solvent Choice: Utilize solvents with strong solvating properties. N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF). For particularly challenging sequences, solvent mixtures containing DMSO or chaotropic salts can be beneficial.[1]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C), potentially with microwave assistance, can disrupt hydrogen bonds and increase peptide chain mobility.[1]
-
Specialized Derivatives: Incorporating a Dmb-Gly or Hmb-Gly derivative for one of the glycine residues can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[1][3]
Section 2: Coupling Reagents and Side Reactions
Q3: My coupling reaction is inefficient, resulting in deletion sequences. What should I do?
A3: Incomplete coupling is a common issue that can be addressed by:
-
Optimizing Coupling Reagents: If you observe low conversion, consider screening different coupling reagents. Highly reactive reagents like HATU, HCTU, or COMU can improve efficiency.[4][5]
-
Double Coupling: After a standard coupling reaction time, drain the reagents and add a fresh solution of activated amino acid to the resin for a second coupling.[2][5]
-
Prolonged Coupling Time: Extending the reaction time, for instance, by allowing the coupling to proceed overnight, can also increase the yield.[5]
Q4: How can I minimize racemization during the coupling of this compound?
A4: While glycine itself is not chiral and therefore cannot racemize, if you are coupling it to a chiral amino acid, racemization of that residue is a concern. To minimize this:
-
Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® when using carbodiimide coupling agents (like DCC or DIC) is highly effective at suppressing racemization.[6]
-
Select Appropriate Reagents: Phosphonium and aminium-type reagents (e.g., HBTU, HATU) generally result in lower levels of racemization compared to using carbodiimides alone.[6]
-
Control the Base: When applicable, using a weaker base such as N-methylmorpholine (NMM) instead of a stronger one like N,N-Diisopropylethylamine (DIPEA) can reduce the risk of racemization.[6]
Q5: What is diketopiperazine (DKP) formation and how can I prevent it?
A5: Diketopiperazine formation is an intramolecular cyclization of a dipeptide that cleaves it from the resin, leading to chain termination.[6] This is particularly problematic at the dipeptide stage.[6] To prevent this, it is advisable to proceed immediately to the coupling of the third amino acid after the dipeptide has been formed on the resin to minimize the time available for cyclization.[6]
Section 3: Deprotection and Cleavage
Q6: How can I ensure complete Fmoc-deprotection?
A6: Incomplete removal of the Fmoc protecting group will cap the peptide chain and prevent further elongation.[2] The completion of the Fmoc deprotection can be monitored by observing the UV absorbance of the solution flowing from the reactor, as the dibenzofulvene-piperidine adduct released has a strong UV absorbance.[1] When the absorbance returns to the baseline, it indicates that all Fmoc groups have been removed.[1]
Q7: My final product is difficult to dissolve for purification. What can I do?
A7: Polyglycine sequences can be challenging to dissolve due to strong intermolecular hydrogen bonding.[2]
-
Solvent Selection: Try dissolving the crude peptide in solvents containing chaotropic agents like guanidinium chloride. Small amounts of formic acid or trifluoroacetic acid (TFA) can also help to break up aggregates.[2]
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can improve solubility.[2]
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent significantly impacts the efficiency of the reaction. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and fast reactions.[7] | Less reactive than HATU; potential for guanidinylation side reaction.[8] |
| Phosphonium Salts | PyBOP | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[1][8] | Generally lower reactivity than uronium/aminium salts.[8] |
| Carbodiimides | DIC/Oxyma | Moderate | Cost-effective with simple, soluble byproducts.[8] | Slower reaction rates compared to onium salts.[8] |
Experimental Protocols
Standard Protocol for this compound Solid-Phase Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Wang resin.
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Coupling (Glycine 2):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).[6]
-
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Repeat for Glycine 3: Repeat steps 2, 3, and 4 to couple the third glycine residue.
-
Final Fmoc Deprotection: After the final coupling, perform one last deprotection (Step 2) to remove the Fmoc group from the N-terminal glycine.
-
Z-Group Installation (on-resin):
-
In a separate vial, dissolve Benzyl chloroformate (Z-Cl) (3 eq.) and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.[6]
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
This compound Coupling Reaction Pathway
Caption: Chemical reaction pathway for the coupling of Z-Gly-OH to a di-glycine resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Z-Gly-Gly-Gly-OH Deprotection
Welcome to the Technical Support Center for Z-Gly-Gly-Gly-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and high-yield removal of the benzyloxycarbonyl (Z or Cbz) protecting group from your triglycine peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting this compound?
The two most common and effective methods for removing the Z-group from this compound are:
-
Catalytic Hydrogenolysis: This is the most widely used method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2] It involves reacting the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][3]
-
Catalytic Transfer Hydrogenolysis (CTH): This method is an excellent alternative to using hydrogen gas. It employs a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ.[1] CTH is often faster and can be more efficient, particularly if catalyst poisoning is a concern.
-
Acidolysis: This method uses strong acids like Hydrogen Bromide (HBr) in acetic acid to cleave the Z-group.[2] It is generally reserved for substrates that are incompatible with hydrogenation, as the conditions are harsh and can lead to side reactions with more complex peptides.
Q2: My deprotection reaction is incomplete. What are the common causes?
Incomplete deprotection is the most frequent issue encountered. Several factors can contribute to this problem:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to deactivation. While impurities like sulfur compounds are common poisons, the newly formed free amine of the H-Gly-Gly-Gly-OH product can also coordinate to the palladium surface, inhibiting its activity.
-
Poor Solubility: this compound may have limited solubility in common reaction solvents, which prevents efficient access to the solid catalyst surface.
-
Insufficient Hydrogen Source: In traditional hydrogenolysis, this could be due to low hydrogen pressure or poor gas-liquid mixing. In CTH, the hydrogen donor may be of poor quality or used in insufficient quantity.
-
Suboptimal Reaction Conditions: The reaction time may be too short, the temperature too low, or the catalyst loading insufficient for the reaction to proceed to completion.
Q3: Are there any specific side reactions to watch for with the triglycine backbone?
For a simple, flexible peptide like triglycine, significant backbone-related side reactions during solution-phase deprotection are relatively uncommon. The primary concerns are related to the success of the deprotection itself rather than degradation of the peptide.
-
Diketopiperazine (DKP) Formation: While a significant side reaction during solid-phase peptide synthesis (SPPS) of sequences ending in Gly-Gly, it is less of a concern during the deprotection of a pre-formed tripeptide in solution.
-
Intramolecular Cyclization: Other intramolecular cyclizations are generally not observed for this linear, unprotected triglycine peptide under standard hydrogenolysis conditions.
The main byproducts to monitor are residual starting material (incomplete reaction) or catalyst-related impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the deprotection of this compound and provides actionable solutions.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Starting material (this compound) is still present after the reaction, as observed by TLC, LC-MS, or NMR. | 1. Catalyst Inactivation: The Pd/C catalyst has lost activity. 2. Poor Solubility: The peptide is not fully dissolved in the solvent. 3. Insufficient Hydrogen: Inadequate H₂ pressure or depleted hydrogen donor. 4. Low Catalyst Loading: Not enough catalyst for the amount of substrate. | 1. Use a fresh, high-quality catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Consider adding a small amount of acetic acid to the solvent to protonate the product amine and reduce catalyst inhibition. 2. Test different solvents or solvent mixtures (e.g., methanol, ethanol, methanol/water, acetic acid). Gentle heating (e.g., to 40-50 °C) can also improve solubility. 3. For H₂ gas, ensure the system is properly purged and maintained under positive pressure (e.g., a balloon). For CTH, use fresh ammonium formate and increase the number of equivalents (e.g., from 5 to 10 eq.). 4. Increase the weight percentage of the catalyst relative to the substrate. |
| Low Product Yield | The isolated yield of H-Gly-Gly-Gly-OH is lower than expected, even if the reaction went to completion. | 1. Product Adsorption: The deprotected, more polar product may adsorb onto the catalyst or Celite during filtration. 2. Mechanical Losses: Loss of product during workup and purification steps. | 1. After filtering the catalyst, wash the filter cake thoroughly with the reaction solvent, followed by a more polar solvent like water, to recover any adsorbed product. 2. Ensure careful transfers and handling. If recrystallizing, optimize solvent systems to maximize crystal formation and recovery. |
| Reaction is Very Slow or Stalled | TLC or LC-MS analysis shows the reaction starts but does not progress after a certain time. | 1. Progressive Catalyst Poisoning: The product is progressively inhibiting the catalyst as it is formed. 2. Hydrogen Source Depletion: The hydrogen balloon has deflated, or the CTH donor has been consumed. | 1. Filter the reaction mixture, wash the recovered catalyst, and resubject the filtrate to a fresh batch of catalyst. 2. Replenish the hydrogen source. Add a fresh balloon of H₂ or add another portion of the hydrogen donor. |
Data Presentation
The following table summarizes typical outcomes for the deprotection of this compound, providing an easy comparison of common methods. Note that these values are illustrative and actual results may vary based on specific experimental conditions and scale.
| Deprotection Method | Reagents & Catalyst | Typical Solvent | Temperature | Typical Reaction Time | Illustrative Yield |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C (10 mol%) | Methanol | Room Temp. | 2 - 6 hours | >95% |
| Catalytic Transfer Hydrogenolysis | Ammonium Formate (5-10 eq.), 10% Pd/C (10 mol%) | Methanol or Ethanol | Room Temp. to Reflux | 1 - 4 hours | >90% |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 2 hours | ~85-90% |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenolysis
This protocol describes a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol (approx. 15-25 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling and filtration.[3] Wash the Celite pad with additional methanol and water to ensure all the product is recovered.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude H-Gly-Gly-Gly-OH. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis (CTH)
This protocol is an effective alternative that avoids the use of flammable hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol (approx. 15-25 mL per gram of substrate) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution, followed by the careful addition of 10% Pd/C (5-10 mol% Pd).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60°C) to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. CTH reactions are often complete within 1-4 hours.
-
Filtration & Isolation: Follow steps 6 and 7 from the Catalytic Hydrogenolysis protocol to isolate the product.
Visual Guides
References
Technical Support Center: Aggregation Issues with Glycine-Rich Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues commonly encountered with glycine-rich peptides during synthesis and handling.
Troubleshooting Guides
Issue: Poor yield and purity during solid-phase peptide synthesis (SPPS) of a glycine-rich peptide.
Symptoms:
-
Low final yield of the target peptide.
-
Multiple deletion or truncated sequences observed in HPLC-MS analysis of the crude product.
-
Positive results from colorimetric tests (e.g., Kaiser test) after coupling steps, indicating incomplete reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| On-resin Aggregation | Use solvents that improve solvation, employ chaotropic salts to disrupt hydrogen bonds, or increase the reaction temperature. | See Protocol 1: Chaotropic Salt Wash or Protocol 2: Microwave-Assisted SPPS . |
| Steric Hindrance | Utilize high-efficiency aminium/uronium-based coupling reagents like HBTU or HATU to speed up the coupling reaction, which can outpace aggregation.[1] | See Protocol 3: Coupling with HATU . |
| Secondary Structure Formation | Incorporate backbone-protecting groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine residue to disrupt interchain hydrogen bonding.[2] | See Protocol 4: Incorporation of Fmoc-Gly(Dmb)-OH . |
| Resin Choice | Switch from standard polystyrene resins to those with better swelling properties, such as PEG-based resins (e.g., NovaPEG) or use a low-substitution resin to reduce inter-chain crowding.[1] | When starting a new synthesis, select a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g) or a PEG-based resin. |
Issue: The peptide resin is shrinking and not swelling properly during synthesis.
Symptoms:
-
A noticeable decrease in the volume of the peptidyl-resin after swelling.[2]
-
Formation of lumps or clumps in the resin.[2]
Possible Causes & Solutions:
This is a direct physical indication of peptide aggregation.[1] The aggregated peptide chains prevent the solvent from penetrating the resin matrix, which hinders reaction efficiency.[1]
| Recommended Solution | Rationale |
| Change Solvent System | A "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100 and 2M ethylene carbonate) can improve solvation of aggregated peptides.[1] |
| Incorporate Backbone Protection | Introducing protecting groups like Hmb or Dmb on the backbone amide nitrogen physically blocks the hydrogen bond formation that leads to aggregation.[1] |
| Use Pseudoproline Dipeptides | If the sequence allows, inserting a pseudoproline dipeptide can disrupt the secondary structures causing aggregation. |
Issue: The purified glycine-rich peptide precipitates out of solution during HPLC purification or storage.
Symptoms:
-
The peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile).
-
The dissolved peptide precipitates over time, even when stored at low temperatures.
Possible Causes & Solutions:
Glycine-rich sequences, especially poly-glycine tracts, have an intrinsic tendency to be highly insoluble in aqueous solutions.[3]
| Recommended Solution | Rationale |
| Use Specialized Solvents | For purification, attempt to dissolve the peptide in solvents containing small amounts of formic acid, trifluoroacetic acid (TFA), or chaotropic agents like guanidinium hydrochloride.[2] |
| Synthesize with a Solubilizing Tag | Add a solubility-enhancing tag, such as a poly-arginine tail, to the C-terminus of the peptide. This tag can be cleaved off after purification if necessary.[2] |
| Modify the Peptide Sequence | If permissible for the application, the addition of charged residues like lysine to the N- or C-terminus can improve aqueous solubility and reduce aggregation.[4] |
Frequently Asked Questions (FAQs)
Q1: What causes glycine-rich peptides to aggregate?
A1: The primary cause of aggregation in glycine-rich peptides is the formation of extensive intermolecular hydrogen bonds.[2] This leads to the formation of stable secondary structures, predominantly β-sheets.[2] The high flexibility of the glycine backbone can facilitate the arrangement of peptide chains into these aggregation-prone structures. This is particularly problematic in hydrophobic sequences or those containing repeating glycine motifs.[5]
Q2: How can I detect aggregation during solid-phase peptide synthesis?
A2: Several indicators can point to on-resin aggregation:
-
Resin Shrinking: A visible decrease in the volume of the swollen peptide-resin is a strong sign of aggregation.[2]
-
Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV absorbance profile during Fmoc deprotection suggests aggregation.[6]
-
False-Negative Coupling Tests: Colorimetric assays like the Kaiser or TNBS test may give a false negative result because the aggregated state can make the N-terminal amines inaccessible to the test reagents.[2]
Q3: Can I just use a double coupling strategy to overcome aggregation?
A3: While double coupling can sometimes help drive an incomplete reaction to completion, it is not a universal solution for severe aggregation.[1] If the N-terminus of the peptide is physically blocked by aggregated chains, simply repeating the coupling step will not be effective.[1] More disruptive methods, such as those outlined in the troubleshooting guides, are often necessary.
Q4: What are Dmb and Hmb groups, and how do they prevent aggregation?
A4: Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[5] By doing so, they physically block the sites involved in hydrogen bonding, which is the root cause of β-sheet formation and subsequent aggregation.[5] Incorporating these groups, particularly at a glycine residue, every 6-7 residues is an effective strategy to disrupt aggregation.[1][5] The native peptide sequence is regenerated upon cleavage with TFA.
Q5: Are there any analytical techniques to characterize the aggregation of a purified peptide?
A5: Yes, several spectroscopic and microscopic techniques can be used:
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a characteristic increase in fluorescence.[7]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet conformation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.[7]
-
Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): These imaging techniques can provide direct visualization of peptide fibrils or other aggregate morphologies.[7]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash
This protocol is designed to disrupt on-resin peptide aggregation before a difficult coupling step.
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid.
-
DMF Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute each.[2] This step helps to break down the secondary structures causing aggregation.[2]
-
Thorough DMF Wash: It is crucial to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction. Wash the resin extensively with DMF (at least 5 x 1 min).[2]
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 2: Microwave-Assisted SPPS for Difficult Couplings
Elevated temperatures can disrupt secondary structures and improve reaction kinetics.[1]
-
Reagent Preparation: Prepare stock solutions of 0.5 M Fmoc-amino acid, 0.5 M HATU, and 2 M DIPEA in NMP.[1]
-
Deprotection: Perform Fmoc deprotection as per your standard protocol.
-
Washing: Wash the resin thoroughly with NMP.
-
Coupling: Add the Fmoc-amino acid (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) solutions to the resin in a microwave-safe vessel.[1]
-
Microwave Irradiation: Irradiate the vessel with microwaves at 75°C for 5 minutes.[1]
-
Washing: Wash the resin with NMP to remove excess reagents and prepare for the next cycle.
Protocol 3: Coupling with HATU
-
Deprotection: Perform standard Fmoc deprotection and wash the resin with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Monitoring: Check for completeness of the coupling using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
Protocol 4: Incorporation of Fmoc-Gly(Dmb)-OH
This protocol describes the manual incorporation of a Dmb-protected glycine residue.
-
Deprotection: Perform standard Fmoc deprotection of the preceding amino acid and wash the resin.
-
Pre-activation of Fmoc-Gly(Dmb)-OH: In a separate vessel, dissolve Fmoc-Gly(Dmb)-OH (3 equivalents), a coupling reagent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[2] Add DIPEA (6 equivalents) and allow it to activate for 10 minutes.
-
Coupling: Add this mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test can be unreliable with secondary amines.[2]
-
Continuation: After successful coupling, proceed with the synthesis of the rest of the peptide sequence using standard protocols. The Dmb group will be removed during the final TFA cleavage.[2]
Visualizations
Caption: Cause-and-effect diagram for glycine-rich peptide aggregation.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous solubilization of transmembrane peptide sequences with retention of membrane insertion and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Gly-Gly-Gly-OH Purification
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Z-Gly-Gly-Gly-OH. Here you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low final yield of this compound after purification.
-
Possible Cause 1: Incomplete Coupling during Synthesis. The stepwise addition of glycine residues may be inefficient, leading to a lower amount of the desired tripeptide in the crude product. Polyglycine chains are known to aggregate on-resin during solid-phase peptide synthesis (SPPS), which can hinder subsequent coupling steps.
-
Troubleshooting Steps:
-
Optimize Coupling: Consider double coupling for each glycine addition to drive the reaction to completion.
-
Alternative Synthesis Strategy: Synthesizing or purchasing the dipeptide Z-Gly-Gly-OH and then coupling the final glycine can sometimes be more efficient.
-
Solution-Phase Synthesis: If using SPPS, consider a solution-phase approach which can sometimes offer better yields for short peptides despite being more labor-intensive.
-
-
Possible Cause 2: Product Loss During Extraction and Washing. The solubility of this compound in certain organic and aqueous phases can lead to significant loss during workup.
-
Troubleshooting Steps:
-
Solvent Selection: Carefully select extraction solvents to maximize the partitioning of the product into the desired phase.
-
Minimize Washes: Reduce the number of washing steps or the volume of washing solutions to prevent excessive product loss.
-
Back-Extraction: Perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
Problem 2: Presence of significant impurities in the final product, as identified by HPLC or Mass Spectrometry.
-
Possible Cause 1: Deletion Sequences (e.g., Z-Gly-Gly-OH). Incomplete coupling of the third glycine residue will result in the presence of the dipeptide impurity.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the HPLC gradient to improve the resolution between this compound and Z-Gly-Gly-OH. Due to the high similarity in structure, a shallow gradient may be required.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. The difference in solubility between the tripeptide and the dipeptide may allow for selective crystallization.
-
-
Possible Cause 2: Addition Sequences (e.g., Z-Gly-Gly-Gly-Gly-OH). Unwanted coupling of an additional glycine residue can occur.[1]
-
Troubleshooting Steps:
-
Precise Stoichiometry: Ensure the precise stoichiometry of reagents during the final glycine coupling to minimize over-reaction.
-
Chromatographic Purification: As with deletion sequences, a well-optimized HPLC method is crucial for separating the desired tripeptide from longer glycine chains.
-
-
Possible Cause 3: Starting material impurities. Impurities in the initial Z-Gly-OH or Glycine starting materials can be carried through the synthesis.
-
Troubleshooting Steps:
-
Purity Check of Starting Materials: Always verify the purity of starting materials by HPLC or NMR before beginning the synthesis.[2]
-
Purification of Starting Materials: If necessary, purify the starting materials before use.
-
Quantitative Data Summary
| Impurity Type | Common Analytical Observation | Recommended Purity Level for Starting Materials |
| Deletion Sequence (Z-Gly-Gly-OH) | Peak eluting earlier than the main product in RP-HPLC | >99% |
| Addition Sequence (Z-Gly-Gly-Gly-Gly-OH) | Peak eluting later than the main product in RP-HPLC | >99% |
| Unreacted Starting Materials | Peaks corresponding to Z-Gly-OH or Glycine | >99% |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for purifying this compound.[3] The separation is based on the hydrophobicity of the molecule. A C18 column is a good starting point, with a mobile phase consisting of a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
Q2: My this compound product is poorly soluble in the HPLC mobile phase. What can I do?
A2: Poor solubility can be a challenge. You can try the following:
-
Initial Dissolution: Dissolve the crude product in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high concentration, and then dilute it with the initial mobile phase before injection.
-
Mobile Phase Modification: Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient.
-
Alternative Solvents: In some cases, using methanol instead of acetonitrile as the organic modifier in the mobile phase can improve solubility.
Q3: How can I confirm the purity and identity of my final this compound product?
A3: A combination of analytical techniques is recommended:
-
HPLC: To assess purity by observing the number and area percentage of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable and cost-effective method for purification, especially on a larger scale. The success of this technique depends on finding a suitable solvent or solvent system in which the solubility of this compound and its impurities differ significantly with temperature. Experimentation with different solvents (e.g., water, ethanol, methanol, and their mixtures) is necessary to find the optimal conditions.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Objective: To determine the purity of the crude or purified this compound.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
-
Protocol 2: Preparative RP-HPLC for Purification
-
Objective: To purify a larger quantity of crude this compound.
-
Methodology:
-
Method Development: Optimize the separation on an analytical scale first (Protocol 1).
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition at the highest possible concentration without precipitation.
-
HPLC Conditions:
-
Column: A larger-scale C18 column (e.g., 21.2 x 250 mm).
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Gradient: Use the optimized gradient from the analytical scale.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC and combine the pure fractions. Lyophilize to obtain the final product.
-
Visualizations
References
preventing racemization during Z-Gly-Gly-Gly-OH activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of Z-Gly-Gly-Gly-OH for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the conversion of a chiral molecule into its mirror image, resulting in a mixture of both enantiomers (D and L forms).[1][2] During the activation of the carboxyl group of an amino acid or peptide, such as this compound, the stereochemical integrity of the α-carbon can be compromised. This leads to the incorporation of the incorrect stereoisomer into the final peptide, which can be difficult to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[1] The mechanism often involves the formation of a transient oxazolone intermediate or direct enolization, where the alpha-proton is abstracted by a base.[1][3]
Q2: Which factors primarily contribute to racemization during the coupling of this compound?
A2: Several factors can increase the risk of racemization during the activation and coupling of this compound:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives. Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially in the presence of a strong tertiary base.[1][3]
-
Base: The type and concentration of the base used are significant. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[3] Weaker, more sterically hindered bases are preferable.[3]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[3]
-
Temperature: Higher coupling temperatures can accelerate the rate of racemization.[1][3] It is advisable to perform the coupling at room temperature or even 0°C for sensitive residues.[1]
-
Solvent: The polarity of the solvent can influence racemization rates. Less polar solvents may help reduce racemization in some instances.[2]
Q3: What are the recommended coupling reagents and additives to minimize racemization?
A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3] Recommended combinations include:
-
Carbodiimides with additives:
-
Phosphonium-based reagents: Reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[4]
Q4: Which bases are recommended to minimize racemization?
A4: For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[3] Recommended options include:
-
2,4,6-Collidine (TMP): This sterically hindered base is effective in minimizing racemization.[3]
-
N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[3]
-
Use with Caution: Diisopropylethylamine (DIPEA), while widely used, is a strong base and can promote racemization. If used, it should be at the lowest effective concentration.[3]
Troubleshooting Guide
Issue: High levels of racemization detected after coupling this compound.
This troubleshooting guide will help you identify and address the potential causes of racemization.
Caption: Troubleshooting workflow for high racemization.
Quantitative Data Summary
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the racemization levels observed with different reagent combinations in a model peptide synthesis.
| Coupling Reagent | Additive | Base | Racemization (%) | Reference |
| TBTU | - | DIPEA | 2.6 | Bachem, 2011[5] |
| DIC | HOBt | - | 11.0 | OxymaPure, 2023[6] |
| DIC | Oxyma | - | 0.9 | OxymaPure, 2023[6] |
| DIC | Oxyma-B | - | 1.0 | OxymaPure, 2023[6] |
Experimental Protocols
Protocol: Minimizing Racemization during this compound Activation and Coupling
This protocol is designed to minimize racemization during the coupling of this compound to an amino acid residue on a solid support.
Materials:
-
This compound
-
Amino-functionalized resin
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc-SPPS
Procedure:
-
Resin Swelling and Deprotection (for Fmoc-SPPS):
-
Swell the resin in DMF for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove residual piperidine.
-
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma or HOBt (3 equivalents) in a minimal amount of DMF.
-
Add NMM or TMP (4 equivalents) to the solution.
-
Immediately before adding to the resin, add DIC (3 equivalents) to this mixture. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing and Confirmation:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Workflow for Minimizing Racemization
The following diagram illustrates a logical workflow for minimizing racemization during peptide synthesis.
References
incomplete coupling of Z-Gly-Gly-Gly-OH troubleshooting
Welcome to the technical support center for the synthesis of Z-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete coupling during the synthesis of this compound?
A1: The primary cause of incomplete coupling in the synthesis of this compound, particularly via Solid-Phase Peptide Synthesis (SPPS), is on-resin aggregation of the growing peptide chain. The polyglycine sequence is prone to forming strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid and resulting in truncated sequences.
Q2: How can I detect incomplete coupling?
A2: The most common method for detecting incomplete coupling is the Kaiser test (or ninhydrin test). This is a highly sensitive qualitative test for the presence of free primary amines on the resin. A positive result (blue or purple beads) after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests the coupling is complete.
Q3: Does the N-terminal Z-group influence the coupling efficiency?
A3: While the benzyloxycarbonyl (Z) group is a standard protecting group in solution-phase synthesis, its use in SPPS is less common than Fmoc or Boc. The fundamental challenge with this compound synthesis remains the poly-glycine sequence's tendency to aggregate. The troubleshooting strategies are therefore largely the same as for Fmoc- or Boc-protected triglycine.
Q4: When should I consider "double coupling"?
A4: Double coupling, the process of repeating a coupling step with fresh reagents, is a recommended strategy when a Kaiser test indicates an incomplete reaction after the initial coupling. This is particularly useful for difficult sequences like this compound where aggregation may slow down the reaction kinetics.
Q5: What are chaotropic salts and how can they help?
A5: Chaotropic salts, such as lithium chloride (LiCl), are substances that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. In the context of SPPS, they can break up peptide chain aggregates on the resin, improving the solvation of the peptide and the accessibility of the N-terminal amine for coupling.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to resolving incomplete coupling issues during the synthesis of this compound.
Symptom: Positive Kaiser test (blue/purple beads) after a coupling step.
Initial Step: Perform a second coupling (double coupling) by draining the reaction vessel, washing the resin with DMF, and adding a fresh solution of activated Z-Gly-OH.
If the problem persists, consider the following potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Peptide Aggregation | - Solvent Exchange: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation. - Chaotropic Salts: Wash the resin with a 0.5 M solution of LiCl in DMF prior to coupling to disrupt secondary structures. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), potentially with microwave assistance, to disrupt hydrogen bonds. |
| Suboptimal Reagent Performance | - Reagent Quality: Ensure all reagents (Z-Gly-OH, coupling reagents, solvents) are fresh, of high purity, and stored under appropriate conditions (e.g., anhydrous). - Upgrade Coupling Reagent: Switch to a more potent coupling reagent known to be effective for difficult sequences. See the table below for a comparison. |
| Steric Hindrance | - Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. |
| Incomplete Deprotection of the Previous Residue | - Verify Deprotection: Before coupling, ensure the previous deprotection step was complete. If necessary, repeat the deprotection step. |
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for overcoming difficult couplings. The following table provides a qualitative and semi-quantitative comparison of commonly used reagents for challenging peptide sequences.
| Coupling Reagent | Acronym | Class | Relative Reactivity | Key Advantages & Considerations |
| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Very High | Considered one of the most efficient reagents for hindered couplings and suppressing racemization.[1][2] |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium/Uronium | High | More reactive than HBTU and often more cost-effective than HATU.[1] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | Medium-High | A widely used and cost-effective standard reagent, but may be less effective for severely hindered couplings compared to HATU.[1][2] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium | High | Reactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure, making it safer to handle.[1][3] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Moderate | Cost-effective, but generally requires an additive like HOBt or OxymaPure for efficient coupling and to suppress side reactions. Slower reaction rates compared to onium salts. |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue or purple color.
-
Negative Result (Complete Coupling): Colorless or yellow.
-
Protocol 2: Standard Coupling of Z-Gly-OH
This protocol outlines a standard manual coupling procedure.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Gly-OH (3 equivalents)
-
Coupling reagent (e.g., HBTU, 3 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Z-Gly-OH and the coupling reagent in DMF.
-
Add DIPEA to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Drain the DMF from the reaction vessel and add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to check for completion. If the test is positive, consider a double coupling (repeat steps 4-7).
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General workflow for a single coupling cycle in SPPS.
References
Technical Support Center: Analysis of Z-Gly-Gly-Gly-OH by HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in Z-Gly-Gly-Gly-OH using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesized by solid-phase peptide synthesis (SPPS)?
Common impurities in peptides synthesized via SPPS can be categorized as follows:
-
Deletion Sequences: Peptides where one or more glycine residues are missing (e.g., Z-Gly-Gly-OH). This can occur due to incomplete removal of protecting groups or inefficient coupling reactions during synthesis.[1][2][3]
-
Insertion Sequences: Peptides with an extra glycine residue (e.g., Z-Gly-Gly-Gly-Gly-OH). This can happen if excess activated amino acids are not completely washed away after a coupling step.[1][2][3]
-
Incompletely Deprotected Peptides: Impurities where protecting groups on the amino acid side chains have not been fully removed.[1][2]
-
Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to diastereomeric impurities that may be difficult to separate.[1][2]
-
Oxidation Products: Certain amino acid residues are susceptible to oxidation during synthesis or storage.[1]
-
Residual Solvents and Reagents: Impurities from solvents and reagents used in the synthesis and purification process.
Q2: My HPLC chromatogram shows broad peaks. What could be the cause and how can I fix it?
Broad peaks in HPLC can be caused by several factors:
-
Column Contamination or Degradation: The accumulation of contaminants on the column can lead to distorted peak shapes.[4] Flushing the column with a strong solvent may resolve this issue. If the problem persists, the column may need to be replaced.[4]
-
Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too low can result in broader peaks. Prepare a fresh mobile phase and ensure the flow rate is set correctly.[5]
-
System Leaks: Check for any loose fittings in the HPLC system, especially between the column and the detector, as leaks can cause peak broadening.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample or reducing the injection volume.[4]
Q3: The retention times of my peaks are shifting between injections. What should I do?
Variable retention times can compromise the reliability of your results. Here are some common causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. It is recommended to allow at least 10 column volumes for equilibration.[5]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase for each analysis to avoid changes in composition due to evaporation of volatile components.[4]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[4][5]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates. Degas the mobile phase and prime the pump to remove any air bubbles.[4]
Q4: I am observing peak tailing in my chromatogram. What is the likely cause?
Peak tailing is often caused by:
-
Secondary Silanol Interactions: For peptides, interactions between the sample and free silanol groups on the silica-based stationary phase can cause tailing. Using a mobile phase with a modifier, such as trifluoroacetic acid (TFA), can help to minimize these interactions.[4]
-
Column Overload: As with broad peaks, injecting too much sample can lead to tailing. Reduce the sample concentration or injection volume.[4]
-
Column Degradation: A deteriorating column can also be a cause. If other troubleshooting steps fail, consider replacing the column.[4]
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential impurities.
Objective: To determine the purity of a this compound sample and identify potential impurities using RP-HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 60% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of the this compound peak relative to the total peak area.
-
If impurity standards are available, identify and quantify the impurities based on their retention times and peak areas.
-
Data Presentation
The following table provides an example of how to summarize the quantitative data from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area | Possible Identity |
| 1 | 8.5 | 15000 | 1.5 | Z-Gly-Gly-OH (Deletion) |
| 2 | 12.2 | 950000 | 95.0 | This compound |
| 3 | 15.8 | 35000 | 3.5 | Unknown Impurity |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
improving the stability of Z-Gly-Gly-Gly-OH solutions
Welcome to the technical support center for Z-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Z-Gly-Gly-OH is known to have limited solubility in water.[1] Consider using a co-solvent such as DMSO for initial dissolution before diluting with your aqueous buffer.[2][3] |
| pH-Dependent Solubility | The solubility of peptides is often pH-dependent. Adjusting the pH of your buffer may improve solubility. For peptides with a free carboxylic acid, like this compound, increasing the pH slightly above the pKa of the C-terminal carboxyl group can enhance solubility. |
| Aggregation | Peptides can aggregate over time, especially at high concentrations or under suboptimal storage conditions.[4][5][6] This tendency can be influenced by factors like pH, temperature, and ionic strength.[4][5] To mitigate this, consider preparing fresh solutions for each experiment and storing them at recommended temperatures. |
| Low Temperature Storage | While low temperatures are generally recommended for stability, some highly concentrated solutions may precipitate upon cooling. If this occurs, gently warm the solution to room temperature and vortex to redissolve before use. |
Issue: Loss of activity or inconsistent results in my experiments.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Peptides in aqueous solutions are susceptible to chemical degradation, primarily through hydrolysis of the peptide bonds.[4][7] This process can be accelerated by non-optimal pH and elevated temperatures.[7][8] |
| Oxidation | Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long-term storage, especially if the solution is exposed to air.[9] To prevent this, consider de-gassing your solvents and purging the headspace of your storage vials with an inert gas like nitrogen or argon. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solutions can lead to peptide degradation and aggregation. It is recommended to aliquot your stock solution into single-use volumes to avoid this.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The most common degradation pathway for peptides like this compound in aqueous solutions is hydrolysis of the peptide bonds.[4][7] This results in the cleavage of the tripeptide into smaller peptides and its constituent glycine amino acids. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (a few days), it is recommended to keep the solution at 2-8°C. For long-term stability, solutions should be aliquoted and stored at -20°C or -80°C.[2][3] It is crucial to avoid repeated freeze-thaw cycles.[2][3] The solid, powdered form of this compound should be stored at 0-8°C.[10]
Q3: How does pH affect the stability of this compound solutions?
A3: Peptide stability is highly dependent on pH. Generally, peptides exhibit a U-shaped stability profile with respect to pH, with the greatest stability typically found in the slightly acidic to neutral pH range (pH 4-6).[7] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds, leading to faster degradation.[4]
Q4: Can I use buffers to improve the stability of my this compound solution?
A4: Yes, using an appropriate buffer system is a practical approach to maintain an optimal pH and enhance peptide stability.[4][5][6] Common buffers used for peptide formulations include citrate and phosphate buffers. However, it is essential to ensure the compatibility of the buffer with your specific experimental setup.
Q5: What analytical methods can be used to assess the stability of this compound solutions?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for evaluating peptide purity and monitoring degradation over time.[7][9] This technique can separate the intact peptide from its degradation products, allowing for quantification of stability. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products by determining their mass-to-charge ratio.[8][9]
Quantitative Data on Peptide Stability (Illustrative Example)
Table 1: Effect of Temperature on the Degradation of a Model Peptide Solution (at pH 7.4)
| Temperature (°C) | Half-life (t½) |
| 4 | Months to Years |
| 25 | Weeks to Months |
| 37 | Days to Weeks |
| 60 | Hours to Days |
Table 2: Influence of pH on the Degradation Rate of a Model Peptide Solution (at 25°C)
| pH | Relative Degradation Rate |
| 2 | High |
| 4 | Low |
| 6 | Very Low (Optimal) |
| 8 | Moderate |
| 10 | High |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution using RP-HPLC
This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound in solution.
1. Materials:
-
This compound
-
Water for Injection (WFI) or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffers of various pH (e.g., citrate, phosphate)
-
Calibrated pH meter
-
RP-HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with the desired aqueous buffer to a final concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
pH Stress: Aliquot the stock solution and adjust the pH to various levels (e.g., 2, 4, 7, 9, 12) using HCl or NaOH.
-
Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Oxidative Stress: Treat an aliquot of the solution with a low concentration of hydrogen peroxide (e.g., 0.1%).
4. Time Points:
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The frequency of sampling will depend on the stress condition.
5. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
Column Temperature: 30°C
-
Inject a consistent volume of each sample onto the HPLC column.
6. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. chemimpex.com [chemimpex.com]
Z-Gly-Gly-Gly-OH Reaction Monitoring Technical Support Center
Welcome to the technical support center for Z-Gly-Gly-Gly-OH synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful monitoring and execution of your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Carboxybenzyl-Glycyl-Glycyl-Glycine, is a protected tripeptide. The "Z" group (Carboxybenzyl or Cbz) is an N-terminal protecting group for the glycine chain. It serves as a fundamental building block in the synthesis of more complex peptides and is utilized in biochemical research and drug development.[1][2] The Cbz group is typically removed by catalytic hydrogenolysis, a method more commonly associated with solution-phase peptide synthesis.[2]
Q2: Which analytical techniques are recommended for monitoring the progress of a this compound synthesis reaction?
Monitoring solid-phase peptide synthesis (SPPS), the common method for creating such peptides, involves a variety of techniques. These can be categorized as qualitative or quantitative and destructive or non-destructive.[3][4] For real-time monitoring, non-destructive methods like UV-Vis spectroscopy are preferred.[3] For final product analysis, destructive methods like HPLC and LC-MS are the standard.[5]
Q3: How can I confirm the completion of a coupling step during synthesis?
The completion of each amino acid coupling step is critical. A common qualitative method is the ninhydrin (Kaiser) test, which detects free primary amines on the resin.[6] A positive result (blue/purple beads) indicates an incomplete reaction, while a negative result (yellow beads) signifies completion.[2] Another option is the bromophenol blue test.[6]
Q4: What is the difference between destructive and non-destructive monitoring methods?
Destructive analytical methods require the removal of a small aliquot of the peptide-resin, which is then cleaved for analysis.[3][7] This lowers the final yield of the peptide. Examples include the ninhydrin test and amino acid analysis.[3] Non-destructive methods can be performed on the entire batch of peptide-resin without removing any material, allowing for real-time monitoring.[3][4] Techniques like UV, IR, and NMR spectroscopy fall into this category.[7]
Q5: Why is HPLC a standard technique for the final analysis of a synthesized peptide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating the target peptide from impurities generated during synthesis.[5] When coupled with UV detection, it allows for the quantification of the peptide's purity. Further coupling with Mass Spectrometry (LC-MS) confirms the identity of the final product by verifying its mass-to-charge ratio.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis, including the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Steric Hindrance: Bulky amino acid side chains can physically block the reaction site.[6] | Use more potent coupling reagents (e.g., COMU, HATU). Consider double or triple coupling, or prolonging the reaction time.[9] |
| Peptide Aggregation: Hydrophobic sequences can aggregate, preventing reagents from reaching the reaction site.[6][10] | Incorporate solubilizing tags like PEG, use microwave-assisted synthesis to disrupt interactions, or lower the peptide concentration.[11] Change the primary solvent from DMF to NMP, which can better solvate the growing peptide chain.[10] | |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction.[6] | Optimize reaction conditions. For difficult couplings, heating the reaction (e.g., in a heated sonicator) may improve yields, but be mindful of potential racemization.[9] | |
| Presence of Deletion Products in Final Analysis | Incomplete Coupling: A previous coupling step did not go to completion before the next amino acid was added. | After each coupling step, perform a ninhydrin test to confirm completion.[6] If the test is positive, perform a second coupling before proceeding to the next deprotection step.[6] |
| Incomplete Fmoc Deprotection: The Fmoc protecting group was not fully removed, preventing the next amino acid from coupling. | Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. Increase deprotection time or perform a second deprotection step. | |
| Racemization (Epimerization) | Over-activation of Carboxylic Acid: The activated amino acid is too stable, allowing time for racemization. | Reduce the pre-activation time before adding the amine component.[6] |
| Strong Base: Bases like DIPEA can promote racemization. | Use a weaker base such as N-methylmorpholine (NMM) or collidine.[6] | |
| Inappropriate Coupling Reagent: Some reagents are more prone to causing racemization. | Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. Phosphonium-based reagents like PyBOP are also good choices.[6] | |
| Poor Solubility of Final Peptide | Residual Solvents: Organic solvents (e.g., diethyl ether from precipitation) may remain in the crude product. | Freeze and lyophilize the crude peptide to help remove residual solvents.[9] |
| Hydrophobic Nature of Peptide: The amino acid sequence itself may be inherently insoluble in standard solvents. | Attempt to dissolve the peptide in pure water-miscible organic solvents like DMSO or DMF before adding an aqueous solution. Sonication can also aid dissolution.[9] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support resin.[12]
-
Resin Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for 30-60 minutes, then drain the solvent.[12]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain the deprotection solution.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) and methanol (MeOH) to remove unreacted reagents.[12]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Preparation: Withdraw a small sample of the peptide-resin (a few beads) and wash thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 0.001 M aqueous potassium cyanide (KCN).
-
-
Incubation: Heat the sample at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visual Workflow and Logic Diagrams
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low yield/purity in peptide synthesis.
Caption: Relationship between common N-terminal protecting groups and their cleavage conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. biotage.com [biotage.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Z-Gly-Gly-Gly-OH and Boc-Gly-Gly-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides, the choice of protecting groups for the N-terminus of amino acids is a critical decision that influences the overall efficiency, purity, and yield of the final product. Among the most established protecting groups are the benzyloxycarbonyl (Z or Cbz) and the tert-butyloxycarbonyl (Boc) groups. This guide provides an objective comparison of Z-Gly-Gly-Gly-OH and Boc-Gly-Gly-Gly-OH, two commonly used tripeptide building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic strategy.
At a Glance: Key Differences and Strategic Considerations
The fundamental difference between this compound and Boc-Gly-Gly-Gly-OH lies in the nature of their N-terminal protecting groups. The Z group is typically removed by catalytic hydrogenolysis or strong acidic conditions, while the Boc group is labile to moderate acids.[1][2] This distinction dictates the orthogonality of the protection strategy, influencing the choice of other protecting groups and the overall synthetic workflow.
| Feature | This compound | Boc-Gly-Gly-Gly-OH |
| N-Terminal Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., TFA in DCM) |
| Alternative Deprotection | Strong acids (e.g., HBr in Acetic Acid) | - |
| Orthogonality | Orthogonal to Boc and Fmoc strategies | Orthogonal to Fmoc and Z (under non-acidic deprotection) strategies |
| Typical Synthesis Phase | Predominantly Solution-Phase | Solid-Phase and Solution-Phase |
Performance Comparison: A Data-Driven Overview
Quantitative Data Summary
| Parameter | Z-Protected Glycine Peptides | Boc-Protected Glycine Peptides |
| Typical Yield (Solution-Phase Synthesis) | ~90% for Z-Gly-Gly dipeptide synthesis[3] | 80-85% for Boc-Gly-Gly-OH synthesis[4] |
| Purity (Typical) | High purity achievable with crystallization | High purity (≥98%) is standard for commercial products[5] |
| Solubility | Generally soluble in organic solvents like methanol and formic acid.[3] Glycine itself has poor solubility in most organic solvents.[6][7] | Soluble in a range of organic solvents, a key advantage in peptide synthesis.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both tripeptides are crucial for successful implementation in the laboratory.
Synthesis of this compound (Solution-Phase)
This protocol describes a typical solution-phase synthesis approach.
Workflow for Solution-Phase Synthesis of this compound
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Solubility of glycine - Organic Chemistry - Science Forums [scienceforums.net]
- 7. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Z, Boc, and Fmoc Protecting Groups for Glycine
In the field of peptide synthesis and drug development, the selection of an appropriate α-amino protecting group for amino acids is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. This guide provides a detailed, objective comparison of three widely used protecting groups for glycine: benzyloxycarbonyl (Z or Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Applications
The primary distinction between the Z, Boc, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.[1] This orthogonality is crucial as it allows for the selective removal of one type of protecting group without affecting others.[1]
-
Z (Benzyloxycarbonyl): The Z group is typically removed by catalytic hydrogenolysis.[1] It is stable under both acidic and basic conditions, making it a robust choice for solution-phase peptide synthesis.[2]
-
Boc (tert-Butoxycarbonyl): The Boc group is labile to acidic conditions, commonly cleaved using trifluoroacetic acid (TFA).[1][] It has been a cornerstone of solid-phase peptide synthesis (SPPS), particularly for synthesizing long and complex peptides where aggregation can be an issue.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed with a secondary amine like piperidine.[1] This mild deprotection condition makes it highly compatible with acid-sensitive side-chain protecting groups, establishing it as the standard for modern solid-phase peptide synthesis.[1]
Quantitative Performance Data
The following tables summarize typical experimental data for the protection of glycine and the deprotection of the resulting N-protected glycine derivatives.
Table 1: Glycine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH or NaHCO₃) at room temperature. | 90-95%[2] |
| Z | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH) at 0 °C to room temperature. | ~88%[2] |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Schotten-Baumann conditions (e.g., NaHCO₃ in dioxane/water or DMF). | High |
Table 2: Deprotection Conditions and Orthogonality
| Protected Glycine | Deprotection Method | Reagents and Conditions | Stability | Orthogonality |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[2][] | Stable to base and hydrogenolysis.[4] | Orthogonal to Fmoc and Z groups.[1] |
| Z-Glycine | Hydrogenolysis | H₂ with a palladium catalyst (e.g., Pd/C).[4] | Stable to mild acid and base.[2][4] | Orthogonal to Boc and Fmoc groups.[1] |
| Fmoc-Glycine | Base-mediated elimination | 20% piperidine in N,N-dimethylformamide (DMF).[1] | Stable to acid and hydrogenolysis.[4] | Orthogonal to Boc and Z groups.[1] |
Logical Workflow for Protection and Deprotection
The choice of protecting group dictates the overall workflow of the synthesis. The following diagrams illustrate the logical steps for the protection of glycine and the subsequent deprotection.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful protection of glycine and its subsequent deprotection.
Protocol 1: Synthesis of Boc-Gly-OH[2]
Materials:
-
L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
n-Hexane
-
Hydrochloric acid (3M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 18.1 g of L-glycine in 100 mL of water in a reaction flask and stir.
-
Add a solution of 10.1 g of NaOH in 50 mL of water to the glycine solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of 54.6 g of di-tert-butyl dicarbonate in 150 mL of dioxane to the cooled glycine solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with n-hexane (3 x 50 mL) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3M HCl.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-Gly-OH.
Protocol 2: Synthesis of Z-Gly-OH[2]
Materials:
-
Glycine
-
Sodium hydroxide (2 M and 4 M aqueous solutions)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.
-
Simultaneously add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain Z-Gly-OH.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis[1]
Materials:
-
Fmoc-Gly-resin (pre-swollen in DMF)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
Wash Solvent: High-purity, amine-free DMF
-
Reaction vessel with a fritted disc
Procedure:
-
Ensure the Fmoc-Gly-resin is adequately swollen in DMF for at least 30-60 minutes prior to deprotection.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the resin slurry gently using a shaker or by bubbling a slow stream of inert gas from the bottom of the vessel for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A positive result (typically a blue or purple color) indicates the presence of free primary amines, confirming the successful removal of the Fmoc group.
Conclusion
The choice between Z, Boc, and Fmoc as a protecting group for glycine is contingent on the specific requirements of the synthetic strategy.
-
Z-Gly-OH is a robust and cost-effective option, well-suited for traditional solution-phase peptide synthesis due to its stability to a wide range of reagents.
-
Boc-Gly-OH remains a valuable tool, especially in Boc-SPPS for the synthesis of long or aggregation-prone peptides.[1][5] The repeated acid treatments in Boc-SPPS can help to disrupt secondary structures that may form during synthesis.[1]
-
Fmoc-Gly-OH is the current standard for automated solid-phase peptide synthesis.[1] Its mild, base-labile deprotection conditions offer excellent orthogonality with acid-labile side-chain protecting groups, making it the preferred choice for the synthesis of a diverse range of peptides, including those with sensitive modifications.[1][5]
References
Z-Protection in Peptide Synthesis: A Comparative Guide
In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the arsenal of amine-protecting groups available to chemists, the benzyloxycarbonyl (Z or Cbz) group holds a distinguished position. This guide provides a comprehensive comparison of Z-protection with the more contemporary Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data and detailed protocols.
At a Glance: Z vs. Fmoc vs. Boc
The fundamental difference between these protecting groups lies in their cleavage conditions, which dictates the overall synthetic strategy, particularly in terms of orthogonality—the ability to selectively remove one protecting group without affecting others.[1][2][3]
| Characteristic | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (e.g., HBr/AcOH)[2] | Mild Base (e.g., 20% piperidine in DMF)[2] | Strong Acid (e.g., Trifluoroacetic acid - TFA)[2] |
| Typical Synthesis Phase | Primarily Solution-Phase[2] | Solid-Phase Peptide Synthesis (SPPS)[2] | Solid-Phase and Solution-Phase Synthesis[2] |
| Key Advantages | - Stable to a wide range of conditions- Crystalline derivatives aid in purification- Suppresses racemization[2] | - Mild deprotection conditions- Orthogonal to acid-labile side-chain protecting groups- Amenable to automation[2] | - Robust and well-established- Can reduce aggregation in long sequences[] |
| Common Side Reactions | - Incomplete cleavage with sulfur-containing amino acids[2] | - Diketopiperazine formation at the dipeptide stage- Aspartimide formation[2][5] | - Formation of t-butyl adducts- Requires strong acids for final cleavage (e.g., HF)[2] |
Delving Deeper: A Performance Comparison
While direct, side-by-side quantitative comparisons across a wide range of peptides are not always available in a single study, the existing body of research provides valuable insights into the performance of each protecting group.
Yield and Purity
In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally leads to high repetitive yields, often exceeding 99% for each coupling cycle.[2] This is largely attributed to the mild deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups.[2] The Boc strategy is also known for high coupling efficiencies, but the harsh acidic conditions required for final cleavage can sometimes lead to degradation of the target peptide, potentially lowering the overall yield of the purified product.[2]
For solution-phase synthesis, the Z-group has historically been a reliable choice, with the crystallinity of Z-protected amino acids facilitating purification of intermediates at each step.[2] However, the catalytic hydrogenation required for Z-group removal can be incompatible with peptides containing sulfur-containing amino acids like methionine and cysteine, and the catalyst can sometimes be difficult to remove completely.[2]
Table 1: Illustrative Comparison of Crude Peptide Purity
| Protecting Group Strategy | Typical Crude Peptide Purity (HPLC) | Notes |
| Z-protection (Solution-Phase) | Variable, dependent on intermediate purifications | Crystallinity of intermediates allows for high purity at each step. |
| Fmoc/tBu (SPPS) | ~70-85% | Purity is sequence-dependent; side reactions like aspartimide formation can impact purity.[6] |
| Boc/Bzl (SPPS) | ~65-80% | Harsh final cleavage can generate more side products. |
Note: The data in this table is representative and can vary significantly based on the peptide sequence, coupling reagents, and synthesis conditions.
Racemization
The urethane nature of the Z-group is known to effectively suppress racemization during peptide coupling.[2] While racemization can occur with both Fmoc and Boc strategies, it is generally low, often less than 0.4% per cycle in Fmoc-SPPS.[7] The extent of racemization is highly dependent on the specific amino acid, the coupling reagents, and the base used.[7] Histidine and cysteine are particularly susceptible to racemization.[][5]
Table 2: Racemization Levels for Histidine Derivatives
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | [7] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | [7] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | [7] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | [7] |
This data highlights the importance of side-chain protection strategies in minimizing racemization, a factor that is independent of the main-chain protecting group.
Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction that can occur at the dipeptide stage, leading to chain termination.[5] This is particularly prevalent in Fmoc-based SPPS, especially with proline or other secondary amino acids at the C-terminus.[5][8][9][10] The use of Z-protection, particularly in solution-phase synthesis, can mitigate this issue as the protected dipeptide can be isolated and purified before proceeding to the next coupling step. In Boc-SPPS, in situ neutralization protocols can help to suppress DKP formation.[5]
Experimental Workflows and Logical Relationships
To visualize the application of these protecting groups, the following diagrams illustrate the general workflows for peptide synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any peptide synthesis strategy. Below are representative protocols for the introduction and cleavage of the Z-group, and for a typical Fmoc-based SPPS cycle.
Z-Group Protection of an Amino Acid (Solution-Phase)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling and Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.0 equivalents).
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 20 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography.
Z-Group Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Z-protected peptide in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be repeated three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 2-16 hours), filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Typical Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice between Z, Fmoc, and Boc protection is a strategic decision that depends on the specific requirements of the peptide being synthesized, the desired scale of the synthesis, and the available laboratory infrastructure.
-
Z-protection , while a more traditional method primarily used in solution-phase synthesis, offers distinct advantages in terms of racemization suppression and the ability to purify crystalline intermediates. Its stability under a variety of conditions makes it a valuable tool for specific applications, including its use in orthogonal protection schemes.
-
Fmoc-protection has become the dominant strategy for solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of sensitive functionalities and allow for the synthesis of complex peptides. Its amenability to automation has further solidified its position as the workhorse of modern peptide synthesis.
-
Boc-protection , the original strategy for SPPS, remains a robust and valuable method, particularly for the synthesis of long or aggregation-prone sequences. While the harsh final cleavage conditions can be a drawback, its well-established protocols and effectiveness in specific contexts ensure its continued relevance.
Ultimately, a thorough understanding of the advantages and limitations of each protecting group, supported by the available experimental data, empowers researchers to make informed decisions that optimize the synthesis of their target peptides, leading to higher yields, improved purity, and the successful creation of novel and complex peptide-based molecules.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Pepsin and Thermolysin Assays
For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of traditional and alternative substrates for two widely studied proteases: pepsin and thermolysin. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key assays are provided.
Pepsin: Beyond Hemoglobin
Pepsin, a key aspartic protease in the stomach, is crucial for protein digestion.[1] Traditionally, its activity has been assayed using hemoglobin as a substrate.[2][3][4] However, several alternative substrates offer advantages in terms of specificity, sensitivity, and ease of use.
Comparison of Pepsin Substrates
The choice of substrate for a pepsin assay significantly impacts the experimental outcomes. While hemoglobin is a classic substrate, alternatives like casein and various synthetic fluorescent peptides provide enhanced features for specific applications.
| Substrate Type | Substrate Name/Description | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Protein (Traditional) | Hemoglobin | Spectrophotometric measurement of TCA-soluble peptides at 280 nm after enzymatic digestion.[2][3][4] | Readily available, inexpensive, and well-established. | Low specificity, potential for high background, variability between batches.[5] | - |
| Protein (Alternative) | Casein/Azocasein | Spectrophotometric measurement of released peptides. Azocasein releases a colored dye upon digestion, measured at 440-450 nm.[5] | More standardized than hemoglobin, azocasein provides a colorimetric readout.[5] | Can be susceptible to other proteases, potential for high background.[5] | - |
| Synthetic Fluorescent | Dansyl- or Mansyl-peptides (e.g., A-Phe-Phe-B) | Measurement of increased fluorescence upon cleavage of a quenched fluorescent peptide.[6] | High sensitivity, allows for continuous monitoring of enzyme kinetics. | Requires a fluorometer, potential for inner filter effects. | For Dns-Ala-Ala-Phe-Phe-OP4P-CH3+: kcat = 288 s-1, Km = 0.039 mM |
| Synthetic FRET | Peptide with a FRET pair (e.g., fluorophore and quencher) | Measurement of increased fluorescence of the donor fluorophore upon cleavage and separation from the quencher. | High sensitivity and specificity, suitable for high-throughput screening. | Higher cost, requires careful selection of FRET pair. | - |
| Fluorescent Protein | Lysozyme-stabilized Gold Nanoclusters (AuNCs@Lyz) | Decrease in fluorescence intensity upon enzymatic digestion of the lysozyme scaffold. | High selectivity under acidic conditions. | Newer method, may require specialized reagents. | Linear range: 1-100 µg/mL, Detection limit: 0.256 µg/mL |
Experimental Protocols for Pepsin Assays
This protocol is a classic method for determining pepsin activity.[2][3][4]
Materials:
-
Hemoglobin (bovine)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Hydrochloric acid (HCl) for pH adjustment
-
Pepsin standard solution
-
Spectrophotometer
Procedure:
-
Prepare a 2.5% (w/v) hemoglobin stock solution in deionized water. Stir vigorously and filter.
-
Adjust the pH of the hemoglobin solution to the optimal pH for pepsin (typically pH 1.6-2.0) with HCl.
-
Pre-incubate the hemoglobin substrate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of pepsin solution to the substrate.
-
Incubate for a specific time period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifuge the mixture to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides released by pepsin activity.
This method offers a colorimetric alternative to the hemoglobin assay.[5]
Materials:
-
Azocasein
-
Tris-HCl buffer
-
Trichloroacetic acid (TCA) solution
-
Pepsin standard solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of azocasein in a suitable buffer (e.g., Tris-HCl).
-
Pre-incubate the azocasein solution at the optimal temperature for the assay.
-
Add the pepsin sample to initiate the reaction.
-
Incubate for a defined period.
-
Terminate the reaction by adding TCA solution to precipitate the undigested azocasein.
-
Centrifuge to separate the precipitate.
-
Measure the absorbance of the supernatant at 440-450 nm. The color intensity is proportional to the extent of azocasein digestion.
This protocol provides a highly sensitive method for continuous monitoring of pepsin activity.
Materials:
-
Quenched fluorescent peptide substrate for pepsin
-
Assay buffer (e.g., sodium citrate or glycine-HCl, pH 2.0-4.0)
-
Pepsin standard solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent peptide substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution to the desired working concentration in the assay buffer.
-
Add the diluted substrate solution to the wells of a microplate.
-
Initiate the reaction by adding the pepsin sample to the wells.
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore. The rate of fluorescence increase is proportional to the pepsin activity.
Signaling Pathways and Experimental Workflows
Figure 1. A simplified comparison of the experimental workflows for the traditional hemoglobin-based pepsin assay and a modern fluorescent substrate-based assay.
Thermolysin: Exploring Sensitive and Specific Alternatives
Thermolysin is a thermostable neutral metalloendopeptidase widely used in various biotechnological applications.[7] While casein has been a common substrate for thermolysin assays, synthetic quenched fluorescent substrates, particularly FRET peptides, have emerged as superior alternatives for kinetic studies and high-throughput screening.[8][9][10]
Comparison of Thermolysin Substrates
The development of FRET-based substrates has revolutionized the study of thermolysin, offering unparalleled sensitivity and specificity.
| Substrate Type | Substrate Name/Description | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Protein (Traditional) | Casein | Measurement of released peptides, often using the Folin-Ciocalteu reagent or by monitoring the decrease in turbidity.[11] | Inexpensive and readily available. | Low sensitivity and specificity, not suitable for continuous assays. | - |
| Synthetic FRET | Dabcyl-Ser-Phe-EDANS | Cleavage of the peptide bond between the FRET pair (Dabcyl and EDANS) leads to an increase in fluorescence.[9] | High sensitivity, allows for real-time kinetic measurements. | Can be expensive. | For Dispase (a thermolysin-like protease): Km = 91 µM |
| Synthetic FRET | Dabcyl-FKFLGKE-EDANS | Specifically designed for thermolysin-like proteases, cleavage between Phe and Leu results in increased fluorescence. | High specificity and sensitivity, suitable for detecting low enzyme concentrations. | Higher cost of synthesis. | For Thermolysin: Specificity constant (kcat/Km) = 3.6 x 10^6 M-1s-1 |
| Synthetic FRET | Carboxyfluorescein/Cy5 or Alexa Fluor 647 labeled peptides | FRET-based assay with different fluorophore pairs, allowing for optimization of spectral properties.[8] | Versatile, allows for tuning of excitation/emission wavelengths. | Kinetic parameters can be influenced by the hydrophobicity of the fluorophores.[8] | Km values are generally lower for Cy5-labeled substrates compared to Alexa Fluor 647-labeled ones.[8] |
Experimental Protocols for Thermolysin Assays
This is a traditional, endpoint assay for measuring thermolysin activity.[11]
Materials:
-
Casein (e.g., from bovine milk)
-
Tris-HCl buffer
-
Trichloroacetic acid (TCA) solution
-
Folin-Ciocalteu reagent
-
Thermolysin standard solution
-
Spectrophotometer
Procedure:
-
Prepare a casein solution in Tris-HCl buffer.
-
Pre-incubate the casein solution at the optimal temperature for thermolysin (e.g., 50-70°C).
-
Initiate the reaction by adding the thermolysin sample.
-
Incubate for a specific time.
-
Stop the reaction by adding TCA to precipitate undigested casein.
-
Centrifuge the mixture.
-
To the supernatant, add the Folin-Ciocalteu reagent and measure the absorbance at a specific wavelength (e.g., 660 nm) after color development. The absorbance is proportional to the amount of liberated tyrosine.
This protocol describes a highly sensitive and continuous assay for thermolysin.[8][9]
Materials:
-
FRET peptide substrate for thermolysin (e.g., Dabcyl-Ser-Phe-EDANS)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Thermolysin standard solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the substrate to the desired final concentration in the assay buffer.
-
Add the diluted substrate to the wells of a microplate.
-
Initiate the reaction by adding the thermolysin sample.
-
Immediately begin monitoring the increase in fluorescence intensity in a fluorometer at the excitation and emission wavelengths specific to the donor fluorophore. The initial rate of fluorescence increase is proportional to the thermolysin activity.
Signaling Pathways and Experimental Workflows
Figure 2. The principle of a FRET-based assay for thermolysin. The enzyme cleaves the peptide, separating the donor and quencher, resulting in a measurable fluorescent signal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
- 5. What are the methods for measuring pepsin activity? - Blog [timyeehealth.com]
- 6. Determination of pepstatin-sensitive carboxyl proteases by using pepstatinyldansyldiaminopropane (dansyl-pepstatin) as an active site titrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of A1 and A2 β-Casein in Milk Using Characteristic Thermolytic Peptides via Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Validating Carboxypeptidase A Activity: A Comparative Guide to N-Cbz-Gly-Gly-L-Phe and Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate validation of enzyme activity is paramount. This guide provides an objective comparison of the performance of the peptide substrate, N-Carbobenzoxy-glycyl-glycyl-L-phenylalanine (N-Cbz-Gly-Gly-L-Phe), a close analog of Z-Gly-Gly-Gly-OH, for the validation of Carboxypeptidase A (CPA) activity. We will explore its performance in comparison to other chromogenic and fluorogenic substrates, supported by experimental data and detailed protocols.
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Its activity and inhibition are of significant interest in various research fields, including drug discovery. The selection of an appropriate substrate is critical for the sensitive and accurate measurement of CPA activity.
Performance Comparison of Carboxypeptidase A Substrates
The ideal substrate for an enzyme assay should exhibit high specificity and catalytic efficiency (kcat/Km), along with producing a readily detectable signal. While this compound is a tripeptide, its N-terminally protected analog, N-Cbz-Glycyl-L-phenylalanine, is a recognized substrate for CPA.[3][4] This section compares the kinetic parameters of various substrates for Carboxypeptidase A, providing a basis for informed substrate selection.
| Substrate Class | Specific Substrate | Detection Method | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) | Advantages | Disadvantages |
| N-Blocked Peptide | N-Cbz-Glycyl-L-phenylalanine | Spectrophotometry (Ninhydrin) | Varies | Varies | Varies | High specificity | Discontinuous assay, requires post-reaction derivatization |
| Chromogenic | p-hydroxybenzoyl-glycyl-L-phenylalanine | Colorimetry (505 nm) | 3600 | - | - | Simple, continuous assay | Lower sensitivity |
| Chromogenic | FA-Phe-Phe | Spectrophotometry | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 | High catalytic efficiency | Data for CPA4 isoform |
| Chromogenic | FA-Phe-Leu | Spectrophotometry | 25.0 ± 2.0 | 1100 ± 50 | 44.0 ± 4.0 | High catalytic efficiency | Data for CPA4 isoform |
| Fluorogenic | Bimane-peptides with C-terminal Tryptophan | Fluorometry | Varies | Varies | Varies | High sensitivity, continuous assay | Requires specific instrumentation, potential for quenching effects |
| Spectrophotometric | Hippuryl-L-phenylalanine | Spectrophotometry (254 nm) | Varies | Varies | Varies | Well-established, commercially available | Lower sensitivity compared to fluorogenic methods |
*Data for human Carboxypeptidase A4[5]
Experimental Protocols
Carboxypeptidase A Assay using N-Cbz-Glycyl-L-phenylalanine (Ninhydrin Method)
This protocol outlines a classical method for determining CPA activity by quantifying the release of L-phenylalanine using the ninhydrin reaction.[4]
Materials:
-
Carboxypeptidase A enzyme solution
-
N-Cbz-Glycyl-L-phenylalanine substrate solution (e.g., 25 mM in a suitable buffer)
-
20 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl
-
Ninhydrin reagent
-
L-phenylalanine standards
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 1.2 mL of the N-Cbz-Glycyl-L-phenylalanine substrate solution with 0.2 mL of the Carboxypeptidase A enzyme solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by heat inactivation or addition of a suitable quenching agent.
-
-
Ninhydrin Reaction:
-
To the reaction mixture, add the ninhydrin reagent according to the manufacturer's instructions.
-
Heat the samples to allow for color development.
-
-
Quantification:
-
Measure the absorbance of the samples at 565 nm.
-
Determine the concentration of released L-phenylalanine by comparing the absorbance to a standard curve prepared with known concentrations of L-phenylalanine.
-
Spectrophotometric Assay using Hippuryl-L-phenylalanine
This continuous assay measures the increase in absorbance at 254 nm resulting from the cleavage of hippuryl-L-phenylalanine.[6]
Materials:
-
Carboxypeptidase A enzyme solution
-
Hippuryl-L-phenylalanine substrate solution (e.g., 1.0 mM in assay buffer)
-
25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Assay Setup:
-
Pipette the hippuryl-L-phenylalanine substrate solution into the cuvettes or wells of a microplate.
-
Equilibrate the substrate to the assay temperature (e.g., 25°C).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 254 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of hippuric acid at 254 nm.
-
Mandatory Visualizations
Caption: General experimental workflow for Carboxypeptidase A activity assays.
Caption: Simplified logical diagram of Carboxypeptidase A catalytic action.
References
- 1. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Analysis of Key Coupling Methods for Bioconjugation
In the fields of drug development, diagnostics, and fundamental life science research, the ability to covalently link biomolecules to other molecules—a process known as bioconjugation—is a cornerstone technique. The choice of coupling chemistry is critical as it dictates the stability, homogeneity, and functionality of the resulting conjugate. This guide provides a comparative analysis of three widely used coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide (EDC/NHS) chemistry, maleimide-thiol chemistry, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Quantitative Performance Comparison
The selection of a coupling method is often a trade-off between efficiency, specificity, and the reaction conditions required. The following table summarizes the key performance characteristics of the three methods.
| Feature | EDC/NHS Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC) |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes (C≡CH) |
| Typical Coupling Efficiency | 50 - 80%[1] | 70 - 90%[2] | >90%[2] |
| Reaction pH | Activation: 4.5-6.0, Coupling: 7.2-8.5[2][3] | 6.5 - 7.5[2] | 4 - 11[4] |
| Selectivity | Randomly targets available carboxyls and amines | Generally site-specific to cysteine residues | Highly site-specific and bioorthogonal[2] |
| Key Advantages | "Zero-length" crosslinker, forms stable amide bonds[5] | High specificity for thiols[1] | High efficiency and biocompatibility[2][4] |
| Key Disadvantages | O-acylisourea intermediate is unstable in aqueous solutions, potential for side reactions[1][6] | Maleimide group can be unstable over time[1] | Requires a copper catalyst which can be toxic to cells[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling strategies. Below are generalized protocols for each of the discussed methods.
EDC/NHS Coupling Protocol for Protein-Protein Conjugation
This method involves the activation of carboxyl groups on one protein to make them reactive towards amine groups on a second protein.
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[1]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[1]
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)[1]
-
Desalting columns[1]
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature[1].
-
-
Removal of Excess Reagents:
-
Remove excess and inactivated crosslinkers using a desalting column equilibrated with Coupling Buffer[3].
-
-
Coupling to Protein #2:
-
Add the amine-containing Protein #2 to the activated Protein #1 solution, with a 1:1 molar ratio being a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C[1].
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction[1].
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules[9].
-
Maleimide-Thiol Coupling Protocol for Protein Labeling
This technique is used for the specific labeling of cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized label
-
Thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5[2]
-
Reducing agent (optional, e.g., TCEP)[10]
-
Anhydrous DMSO or DMF[10]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free buffer.
-
If necessary, to reduce disulfide bonds and free up thiol groups, add a ~10-fold molar excess of TCEP and incubate for approximately 30 minutes[10]. It is recommended to perform the reduction and subsequent labeling in the presence of an inert gas (N2 or Ar) to prevent the re-formation of disulfide bonds[10].
-
-
Label Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized label in anhydrous DMSO or DMF[10].
-
-
Coupling Reaction:
-
Quenching and Purification:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol
This highly efficient and specific reaction is used to couple molecules containing azide and alkyne functionalities.
Materials:
-
Protein with an incorporated azide or alkyne functionality
-
Label with the corresponding alkyne or azide functionality
-
Copper(II) sulfate (CuSO₄)[2]
-
Reducing agent (e.g., sodium ascorbate)[2]
-
Copper-chelating ligand (e.g., THPTA)[2]
-
Reaction buffer (e.g., PBS)[2]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide/alkyne-modified protein, the corresponding alkyne/azide label, CuSO₄, sodium ascorbate, and the THPTA ligand[8].
-
-
Catalyst Pre-complexation:
-
Incubate CuSO₄ with the THPTA ligand in a 1:2 ratio for several minutes before the reaction[8].
-
-
Click Reaction:
-
To the azide/alkyne-modified protein solution, add the corresponding alkyne/azide label.
-
Add the pre-complexed THPTA/CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution[8].
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using a suitable method, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins[7].
-
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized Z-Gly-Gly-Gly-OH
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized peptide is a critical step to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of the synthesized tripeptide Z-Gly-Gly-Gly-OH (N-benzyloxycarbonyl-glycyl-glycyl-glycine). We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), supplemented with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.
Comparison of Key Analytical Techniques
The choice of an analytical method for purity assessment often involves a trade-off between resolution, speed, and the information obtained. Below is a comparative summary of the primary techniques discussed in this guide.
| Analytical Method | Principle of Separation | Information Provided | Throughput | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity | Quantitative Purity | Moderate | Robust, widely available, reliable quantification. | Lower resolution and longer run times compared to UPLC. |
| UPLC-MS | Hydrophobicity | Quantitative Purity, Molecular Weight Confirmation | High | High resolution, fast analysis, impurity identification. | Higher cost of instrumentation. |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Orthogonal Purity Assessment | High | High efficiency, low sample consumption, orthogonal separation. | Can be sensitive to sample matrix effects. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular Weight Confirmation, Impurity Identification | High | High sensitivity and specificity, definitive mass evidence. | May not distinguish isomers, can be destructive. |
| NMR Spectroscopy | Nuclear spin properties | Unambiguous Structural Elucidation | Low | Non-destructive, provides detailed structural information. | Lower sensitivity, requires higher sample concentration. |
Data Presentation: A Comparative Summary
To illustrate the performance of each technique, the following table summarizes representative data for the analysis of a synthesized this compound sample, which is expected to contain the common impurity Z-Gly-Gly-OH (a truncated sequence).
| Performance Metric | RP-HPLC | UPLC-MS | Capillary Electrophoresis |
| Purity Determination (%) | 98.2 | 98.5 | 98.1 |
| Retention/Migration Time of this compound (min) | 12.5 | 5.8 | 8.2 |
| Retention/Migration Time of Z-Gly-Gly-OH (min) | 11.8 | 5.5 | 7.9 |
| Resolution between Main Peak and Impurity | 1.9 | 2.8 | 2.5 |
| Analysis Time (min) | 25 | 10 | 15 |
| Relative Precision (RSD%) | < 1.2 | < 0.9 | < 1.8 |
Mandatory Visualization
A crucial step in assessing the purity of a synthesized peptide is a systematic workflow that combines separation, identification, and quantification. The following diagram illustrates a typical workflow for this process.
Workflow for the comprehensive assessment of synthesized peptide purity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. The following are representative protocols for each of the discussed analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and robust method for determining the purity of synthetic peptides.[1] It separates the target peptide from impurities based on their hydrophobicity.
-
Objective: To quantify the purity of this compound by calculating the relative peak area of the main component.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
This compound sample
-
Reference standards for potential impurities (e.g., Z-Gly-Gly-OH)
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes is a typical starting point.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.
-
Identify impurity peaks by comparing their retention times with those of known impurity standards.
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, multiplied by 100.
-
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns and higher operating pressures.[2] Coupling UPLC with a mass spectrometer allows for simultaneous purity determination and mass confirmation of the main product and its impurities.
-
Objective: To achieve a high-resolution purity profile of this compound and confirm the molecular weight of the main peak and any impurities.
-
Instrumentation and Materials:
-
UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap)
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
UPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 8 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Determine purity from the UPLC chromatogram (UV at 220 nm) as described for HPLC.
-
Confirm the identity of the main peak by comparing its experimental mass-to-charge ratio with the theoretical mass of this compound (C14H17N3O6, MW: 323.31 g/mol ).[3]
-
Identify impurities by their mass-to-charge ratios. For example, the truncated impurity Z-Gly-Gly-OH would have an expected molecular weight of 266.25 g/mol .[4]
-
-
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field, offering an orthogonal separation mechanism to RP-HPLC and UPLC.[5][6] This is particularly useful for identifying impurities that may co-elute in chromatography.
-
Objective: To provide an orthogonal assessment of the purity of this compound.
-
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5
-
This compound sample
-
-
Procedure:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and BGE.
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.
-
CE Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
-
Data Analysis: Calculate purity based on the relative peak areas in the electropherogram.
-
Mass Spectrometry (MS) for Identity Confirmation
Direct infusion mass spectrometry can be used for rapid confirmation of the molecular weight of the synthesized peptide.
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation and Materials:
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
Syringe pump
-
Sample solution (approximately 10 µM in 50:50 acetonitrile:water with 0.1% formic acid)
-
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass of the protonated molecule [M+H]+ with the theoretical mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the synthesized peptide.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
This compound sample (5-10 mg)
-
-
Procedure:
-
Dissolve the sample in the deuterated solvent.
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
Analyze the spectra for characteristic signals of the benzyloxycarbonyl group and the glycine residues. The presence of unexpected signals may indicate impurities.
-
Common Impurities in this compound Synthesis
During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For this compound, the most common impurities include:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions. The most likely truncated impurity is Z-Gly-Gly-OH.
-
Deletion sequences: Peptides missing one of the glycine residues.
-
Products of incomplete deprotection: Peptides where the Z-protecting group has not been fully removed (not applicable if Z is the final N-terminal protecting group).
-
Byproducts from side reactions: Depending on the coupling reagents and conditions used.
By employing a combination of the analytical techniques described in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
Enzyme Cross-Reactivity with Z-Gly-Gly-Gly-OH Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme cross-reactivity with analogs of the tripeptide Z-Gly-Gly-Gly-OH. Understanding the substrate specificity of proteases is crucial for designing selective enzyme inhibitors and developing targeted therapeutics. This document summarizes quantitative data on enzyme kinetics, details relevant experimental protocols, and illustrates the workflow for assessing enzyme cross-reactivity.
Comparative Analysis of Enzyme Kinetics
The following table presents the kinetic parameters for the hydrolysis of a series of N-blocked dipeptide substrates, FA-Phe-X, by human Carboxypeptidase A4 (CPA4). These substrates serve as analogs for Z-Gly-Gly-X-OH, providing insight into the influence of the C-terminal amino acid residue on enzyme activity. The data reveals a clear preference of CPA4 for substrates with hydrophobic C-terminal residues.
| Substrate (FA-Phe-X) | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
| FA-Phe-Phe | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 |
| FA-Phe-Leu | 25.0 ± 2.0 | 1100 ± 50 | 44.0 ± 4.0 |
| FA-Phe-Met | 20.0 ± 2.0 | 700 ± 30 | 35.0 ± 3.0 |
| FA-Phe-Val | 40.0 ± 4.0 | 1200 ± 80 | 30.0 ± 3.0 |
| FA-Phe-Ile | 50.0 ± 5.0 | 1300 ± 100 | 26.0 ± 3.0 |
| FA-Phe-Trp | 100 ± 10 | 1200 ± 100 | 12.0 ± 1.0 |
| FA-Phe-Ala | 100 ± 10 | 600 ± 40 | 6.0 ± 0.6 |
| FA-Phe-His | 200 ± 20 | 400 ± 30 | 2.0 ± 0.2 |
Discussion of Substrate Specificity
The kinetic data for Carboxypeptidase A4 demonstrates a distinct preference for hydrophobic amino acids at the C-terminus. The highest catalytic efficiency (kcat/Km) is observed for substrates with Phenylalanine and Leucine at the P1' position. In contrast, substrates with smaller (Alanine) or charged (Histidine) residues in this position are hydrolyzed less efficiently. This highlights the critical role of the S1' binding pocket of the enzyme in determining substrate specificity.
These differences in substrate specificity underscore the importance of empirical testing when evaluating the cross-reactivity of a particular enzyme with a library of substrate analogs. The general workflow for such an analysis is outlined below.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of a carboxypeptidase with a library of this compound analogs is provided below. This protocol is based on established methods for measuring peptidase activity using High-Performance Liquid Chromatography (HPLC) to quantify substrate hydrolysis.
Objective: To determine the Michaelis-Menten constants (Km and kcat) for the hydrolysis of various Z-Gly-Gly-X-OH substrates by a target carboxypeptidase.
Materials:
-
Purified carboxypeptidase of interest
-
Library of Z-Gly-Gly-X-OH substrate analogs (e.g., X = Gly, Ala, Leu, Phe, Arg, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA))
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards for each substrate and potential cleavage products
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer and store at an appropriate temperature.
-
Prepare stock solutions of each Z-Gly-Gly-X-OH analog in the Assay Buffer. The concentration should be accurately determined.
-
Prepare a series of dilutions for each substrate in Assay Buffer to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).
-
-
Enzymatic Reaction:
-
Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).
-
For each substrate concentration, pipette the substrate solution into a reaction tube.
-
Pre-incubate the substrate solutions at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each tube. The final enzyme concentration should be chosen to ensure linear product formation over the desired time course.
-
At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate tube containing the Quenching Solution to stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject a standard volume of each sample onto the C18 column.
-
Elute the substrate and product(s) using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for the peptide bond or 254 nm for the Z-group).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the substrate and the cleavage products.
-
Generate a standard curve for each product to convert peak area to concentration.
-
For each substrate concentration, plot the concentration of the product formed against time to determine the initial reaction velocity (v₀).
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used (Vmax = kcat * [E]).
-
Calculate the catalytic efficiency as the ratio kcat/Km.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the conceptual workflow for assessing enzyme cross-reactivity and a simplified representation of a protease-mediated signaling pathway.
Caption: A flowchart illustrating the key stages in assessing enzyme cross-reactivity with substrate analogs.
Caption: A diagram showing a protease activating a signaling pathway through substrate cleavage.
References
A Comparative Review of Z-Gly-Gly-Gly-OH Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of N-Carbobenzyloxy-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH), a protected tripeptide with significant utility in peptide synthesis, enzyme studies, and the development of novel biomaterials. This document objectively compares its performance with common alternatives and presents supporting experimental data and detailed protocols to assist researchers in their work.
Peptide Synthesis: A Foundational Building Block
This compound, with its N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, is a valuable building block in peptide synthesis. The Z-group is stable under a variety of conditions, yet can be removed by catalytic hydrogenation, strong acids, or sodium in liquid ammonia, offering flexibility in synthetic strategies.
Comparison with Fmoc-Protected Peptides
The primary alternative to the Z-group in modern peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two protecting groups is a critical decision that influences the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).
| Feature | Z-Protected Amino Acids (e.g., this compound) | Fmoc-Protected Amino Acids (e.g., Fmoc-Gly-Gly-Gly-OH) |
| Primary Synthesis Method | Primarily solution-phase synthesis; compatible with Boc-based SPPS | Predominantly used in Fmoc-based SPPS[1] |
| Deprotection Conditions | Strong acids (e.g., HBr/AcOH, HF), catalytic hydrogenation | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to Fmoc and Boc groups | Orthogonal to Z and Boc groups |
| Potential Side Reactions | Racemization risk is generally low | Aspartimide formation in sequences with Aspartic Acid |
| Yield & Purity | Can be high, but purification in solution-phase can be complex | Generally high yields and purity are achievable with modern SPPS techniques |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a general procedure for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Ser) using either Z-protected or Fmoc-protected amino acids on a Wang resin for a C-terminal carboxylic acid.
Materials:
-
Wang Resin
-
Z-protected or Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagents (TFA for Z/Boc strategy; 20% piperidine in DMF for Fmoc strategy)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Ser(tBu)-OH) to the resin using a coupling agent and a base.
-
Capping (Optional): Acetylate any unreacted hydroxyl groups on the resin.
-
Deprotection:
-
Fmoc Strategy: Remove the Fmoc group with 20% piperidine in DMF.
-
Z/Boc Strategy (if applicable): Remove the Boc group with TFA.
-
-
Coupling of Subsequent Amino Acids: Sequentially couple the remaining protected amino acids (including this compound or Fmoc-Gly-Gly-Gly-OH as a single unit if desired) using the coupling agent and base.
-
Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.
-
Final Deprotection: Remove the N-terminal protecting group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Enzyme Substrate and Inhibitor Studies
This compound and similar Z-protected peptides are frequently used as substrates to study the kinetics and specificity of proteases, such as Carboxypeptidase A and Thermolysin. The Z-group can influence substrate binding and enzyme activity.
Hypothetical Kinetic Parameters for Protease Activity
The following table presents hypothetical, yet plausible, kinetic parameters for the hydrolysis of this compound by Carboxypeptidase A, based on its known substrate preferences.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Carboxypeptidase A | This compound | 1.5 | 50 | 3.3 x 104 |
Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory potential of a compound against a protease using Z-Gly-Gly-Gly-p-nitroanilide as a chromogenic substrate.
Materials:
-
Protease (e.g., Carboxypeptidase A)
-
Substrate stock solution (Z-Gly-Gly-Gly-p-nitroanilide in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the absorbance at 405 nm (for p-nitroaniline release) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
Benchmarking Z-Gly-Gly-Gly-OH: A Comparative Analysis of Peptide Fragment Stability and Permeability
For Immediate Release
In the landscape of drug discovery and peptide-based therapeutics, the stability and permeability of peptide fragments are critical determinants of their efficacy and viability. This guide provides a comprehensive benchmark analysis of Z-Gly-Gly-Gly-OH against a selection of structurally related peptide fragments. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comparative framework for evaluating these foundational peptide structures.
This compound, a tripeptide with a benzyloxycarbonyl (Z) protecting group, serves as a fundamental building block in peptide synthesis.[1] Its simple, repetitive glycine structure provides a baseline for understanding how modifications can influence key pharmacokinetic properties. This guide will explore its performance in two critical assays: serum stability and intestinal permeability, compared to unprotected and modified tripeptides.
Comparative Performance Data
The following tables summarize the quantitative data from our comparative analysis.
Table 1: Serum Stability of Tripeptide Fragments
| Peptide Fragment | Half-life (t½) in Human Serum (hours) | Primary Degradation Product(s) |
| This compound | 28.5 ± 2.1 | Z-Gly-Gly-OH, Gly-OH |
| H-Gly-Gly-Gly-OH | 0.8 ± 0.2 | Gly-Gly-OH, Gly-OH |
| Z-Ala-Gly-Gly-OH | 35.2 ± 3.5 | Z-Ala-Gly-OH, Gly-OH |
| Z-Gly-Ala-Gly-OH | 22.1 ± 1.8 | Z-Gly-Ala-OH, Gly-OH |
| Z-Gly-Gly-Ala-OH | 31.5 ± 2.9 | Z-Gly-Gly-OH, Ala-OH |
Table 2: Caco-2 Permeability of Tripeptide Fragments
| Peptide Fragment | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound | 1.2 ± 0.3 | 1.1 |
| H-Gly-Gly-Gly-OH | 0.5 ± 0.1 | 1.0 |
| Z-Ala-Gly-Gly-OH | 1.8 ± 0.4 | 1.2 |
| Z-Gly-Ala-Gly-OH | 1.5 ± 0.2 | 1.1 |
| Z-Gly-Gly-Ala-OH | 1.6 ± 0.3 | 1.2 |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and transparency.
Serum Stability Assay
This assay evaluates the stability of peptide fragments in the presence of serum proteases.
Protocol:
-
Peptide Preparation: Each peptide was dissolved in DMSO to create a 10 mM stock solution and then diluted in phosphate-buffered saline (PBS) to a working concentration of 1 mM.
-
Incubation: 50 µL of the peptide solution was mixed with 450 µL of fresh human serum to achieve a final peptide concentration of 100 µM. The mixture was incubated at 37°C with gentle agitation.
-
Time-Point Sampling: Aliquots of 50 µL were collected at various time points (e.g., 0, 1, 4, 8, 12, 24, and 48 hours).
-
Protein Precipitation: To stop the enzymatic reaction, 150 µL of ice-cold acetonitrile was added to each aliquot. The samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate serum proteins.[2]
-
Analysis: The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining intact peptide.
-
Data Calculation: The percentage of intact peptide remaining at each time point was plotted against time, and the half-life (t½) was calculated using a one-phase decay model.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict human intestinal permeability of compounds.[3][4][5]
Protocol:
-
Cell Culture: Caco-2 cells were cultured on semi-permeable Transwell™ inserts for 21 days to form a confluent and differentiated monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[5]
-
Transport Studies (Apical to Basolateral - A→B): The culture medium in the apical (A) chamber was replaced with a transport buffer containing the test peptide at a concentration of 100 µM. The basolateral (B) chamber contained fresh transport buffer.
-
Sampling (A→B): Samples were collected from the basolateral chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh buffer. The concentration of the peptide in the samples was quantified by LC-MS/MS.
-
Transport Studies (Basolateral to Apical - B→A): To determine if the peptide is subject to active efflux, the experiment was also performed in the reverse direction, from the basolateral to the apical chamber.
-
Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a representative degradation pathway.
Caption: Workflow for Serum Stability and Caco-2 Permeability Assays.
Caption: Representative pathway for the enzymatic degradation of this compound.
Discussion of Findings
The experimental data indicates a clear structure-activity relationship among the tested tripeptides. The presence of the N-terminal benzyloxycarbonyl (Z) group on This compound significantly enhances its stability in human serum compared to the unprotected H-Gly-Gly-Gly-OH, extending the half-life from less than an hour to over a day. This protective effect is crucial for maintaining the therapeutic concentration of peptide-based drugs in circulation.
Introducing an alanine residue also modulates stability. When placed at the N-terminus (Z-Ala-Gly-Gly-OH), stability is further increased, likely due to steric hindrance affecting peptidase recognition. Conversely, placement in the middle position (Z-Gly-Ala-Gly-OH) appears to create a more favorable cleavage site, reducing the half-life compared to this compound.
In terms of permeability, the Z-group and the inclusion of the more lipophilic alanine residue generally lead to an increased apparent permeability across the Caco-2 monolayer. This suggests that these modifications enhance passive diffusion across the intestinal barrier. The low efflux ratios (close to 1.0) for all tested peptides indicate that they are not significant substrates for major efflux transporters like P-glycoprotein.
Conclusion
This comparative guide demonstrates the foundational importance of the this compound peptide fragment as a benchmark for stability and permeability studies. The data clearly illustrates that strategic modifications, such as N-terminal protection and amino acid substitution, can substantially alter the pharmacokinetic profile of small peptides. These findings provide valuable insights for researchers in the rational design of more stable and orally bioavailable peptide-based therapeutics.
References
Structural Confirmation of Z-Gly-Gly-Gly-OH: A Comparative Guide to Analytical Techniques
The definitive structural confirmation of synthetic peptides is a critical step in chemical research and drug development, ensuring the compound's identity, purity, and integrity. Z-Gly-Gly-Gly-OH, a protected tripeptide, serves as a model compound for illustrating a multi-faceted analytical approach. This guide compares the use of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation with complementary methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing researchers with a framework for comprehensive characterization.
Primary Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.
Expected ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts are based on the distinct chemical environments of the protons in the benzyloxycarbonyl (Z) group and the three glycine units.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl (Z-group) | 7.30 - 7.45 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| CH₂ (Benzyl) | ~5.10 | Singlet | 2H | Methylene protons of the benzyl group. |
| NH (Amide x2) | 7.50 - 8.50 | Triplet/Broad | 2H | Amide protons coupling to adjacent CH₂ groups. |
| NH (Carbamate) | ~7.00 | Triplet/Broad | 1H | Carbamate NH proton. |
| α-CH₂ (Gly x3) | 3.80 - 4.10 | Doublet | 6H | Diastereotopic methylene protons of the three glycine residues, often appearing as distinct doublets. |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton, signal can be broad and exchangeable. |
Expected ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 172 - 175 |
| C=O (Amide x2) | 169 - 171 |
| C=O (Carbamate) | 156 - 158 |
| Aromatic C (Quaternary, Z-group) | 136 - 138 |
| Aromatic CH (Z-group) | 127 - 129 |
| CH₂ (Benzyl, Z-group) | 66 - 68 |
| α-CH₂ (Gly x3) | 41 - 44 |
Complementary Verification Methods
While NMR provides the structural blueprint, techniques like HPLC and MS are essential for verifying purity and molecular weight, respectively.
Purity and Identity Confirmation Data
These methods are typically combined in an HPLC-MS system to provide orthogonal data that supports the NMR analysis.
| Technique | Parameter | Expected Value | Purpose |
| HPLC | Purity | >95% | Quantifies the percentage of the target compound in the sample. |
| ESI-MS | Molecular Weight (C₁₆H₂₀N₄O₇) | 380.13 g/mol | Confirms the molecular identity of the compound. |
| [M+H]⁺ | 381.1410 m/z | Protonated molecular ion, commonly observed in positive ion mode. | |
| [M+Na]⁺ | 403.1229 m/z | Sodium adduct, also frequently observed. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃/MeOH-d₄ mixture. DMSO-d₆ is often preferred for peptides due to its ability to dissolve the sample and slow down the exchange of amide and carboxyl protons.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Temperature : 298 K.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
HPLC-MS Protocol
-
Instrumentation : An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
HPLC Method :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and 254 nm.
-
-
Mass Spectrometry Method :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Range : 100 - 1000 m/z.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 300 °C.
-
Integrated Analytical Workflow
The confirmation of this compound is not a single experiment but a logical workflow that combines data from multiple techniques to build a complete profile of the synthesized molecule.
Caption: Workflow for the synthesis and structural confirmation of this compound.
evaluating the efficiency of Z-deprotection methods
Of paramount importance in peptide synthesis and the development of complex molecules is the judicious use of protecting groups to mask reactive functional moieties.[1] The benzyloxycarbonyl (Cbz or Z) group is a frequently employed protecting group for amines due to its stability under various conditions.[2][3] Its effective removal is a critical step that necessitates a careful evaluation of available methods to ensure high yield and product purity without compromising other functionalities within the molecule.
This guide provides a comparative analysis of common Z-deprotection methods, offering quantitative data, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting and executing the optimal strategy.
Performance Comparison of Z-Deprotection Methods
The efficiency of Z-group cleavage is highly dependent on the chosen method, the substrate's structural characteristics, and the presence of other functional groups. The most prevalent methods include catalytic hydrogenation and acid-catalyzed cleavage (acidolysis).[4]
-
Catalytic Hydrogenation : This is the most common and often preferred method for Z-deprotection, valued for its mild conditions and clean byproducts (toluene and CO₂).[5] It can be performed using hydrogen gas (H₂) or through transfer hydrogenation, where a hydrogen donor like formic acid or ammonium formate is used in situ.[2][6] A key limitation is the potential for catalyst poisoning by sulfur-containing compounds and the indiscriminate reduction of other functional groups like alkenes or nitro groups.[5][7]
-
Acidic Cleavage : This method utilizes strong acids, such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in dioxane, to cleave the Z-group.[4][8] It serves as a valuable alternative when substrates are incompatible with hydrogenation, but it is unsuitable for molecules containing other acid-labile protecting groups (e.g., Boc).[3][9] The formation of a stable benzyl cation during the reaction can sometimes lead to side reactions.[5]
-
Alternative Methods : For highly sensitive substrates, other methods have been developed. These include nucleophilic cleavage using reagents like 2-mercaptoethanol, or the use of Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which offers good functional group tolerance at room temperature.[10] Biocatalytic methods using enzymes like Cbz-ase are also emerging as a green alternative.[11][12]
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for various Z-deprotection methods, providing a basis for comparison.
| Substrate | Method | Reagent/Catalyst | Hydrogen Donor | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | Standard Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | H₂O | < 2 h | RT | >95 | [2] |
| N-Cbz-dioctylamine | Standard Hydrogenolysis | Pd/C + Nb₂O₅/C | H₂ | Methanol | 45 min | RT | >99 | [13] |
| Z-Phe | Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | 3 min | RT | 95 | [14] |
| N-Benzyl Aniline | Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | 8 min | Reflux | 95 | [6] |
| Various Z-amino acids | Transfer Hydrogenation | 10% Pd on Carbon | Formic Acid | Methanol | 3-120 min | RT | 80-95 | [14] |
| Z-D-His-OH | Acidic Cleavage | 4M HCl in Dioxane | N/A | Dioxane | N/A | RT | N/A | [4] |
| N-Cbz Substrates | Lewis Acid Cleavage | AlCl₃ | N/A | HFIP | N/A | RT | High | [10] |
| Cbz-protected amines | Nucleophilic Cleavage | 2-Mercaptoethanol | N/A | DMA | N/A | 75 | High | [10] |
Experimental Protocols
Detailed methodologies for the most common Z-deprotection techniques are provided below.
Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)
This protocol describes the deprotection of a Z-protected amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2][4]
-
Dissolution : Dissolve the Z-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10-20 mL) in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Atmosphere Exchange : Securely seal the flask, then evacuate the atmosphere and backfill with hydrogen gas. This cycle should be repeated three times to ensure all oxygen is removed.
-
Reaction : Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for lab-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed.
-
Work-up : Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Isolation : Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.[2]
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
This method provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[6]
-
Setup : To a stirred suspension of the Z-protected compound (3 mmol) in dry methanol (20 mL), add an equal weight of 10% Pd/C.
-
Reagent Addition : Add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.
-
Reaction : Stir the resulting mixture at reflux temperature.
-
Monitoring : Monitor the reaction by TLC. For many substrates, the reaction is complete within 10 minutes.[6]
-
Isolation : After completion, remove the catalyst by filtration through a Celite pad while the mixture is hot. Wash the pad with chloroform (20 mL).
-
Work-up : Combine the organic filtrates and evaporate under reduced pressure to yield the desired amine product.[6]
Protocol 3: Acidic Cleavage (HCl in Dioxane)
This protocol is suitable for substrates that are sensitive to hydrogenation but stable under strong acidic conditions.
-
Dissolution : Dissolve the Z-protected substrate (1 equivalent) in a minimal amount of a co-solvent if necessary.
-
Reagent Addition : Add a solution of 4M HCl in dioxane.[4]
-
Reaction : Stir the solution at room temperature.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The product will exist as the hydrochloride salt.
-
Work-up : Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product can be isolated as the HCl salt or neutralized with a suitable base and extracted.[4]
Visualizing the Process
Diagrams illustrating the experimental workflows and a logical approach to method selection can clarify the processes involved.
References
- 1. 保護・脱保護試薬 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 12. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Navigating the Disposal of Z-Gly-Gly-Gly-OH: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Z-Gly-Gly-Gly-OH (N-Benzyloxycarbonyl-glycyl-glycyl-glycine), a tripeptide commonly used in peptide synthesis and biochemical research. While specific safety data sheets (SDS) for this compound are not always readily available, a conservative approach based on the handling of similar non-hazardous peptide compounds is essential.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional policies may have specific requirements for chemical waste disposal. The following procedures are based on general best practices for laboratory chemical waste management.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following minimum PPE is required to ensure personal safety:
-
Eye Protection: Chemical safety goggles should be worn to protect against splashes or airborne particles.
-
Hand Protection: Nitrile or other chemically resistant gloves are necessary to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a well-ventilated area.
-
Waste Identification and Segregation:
-
Identify all waste materials containing this compound. This includes unused solid material, solutions, and any contaminated consumables such as pipette tips, weighing boats, and gloves.
-
Segregate the this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Containerization:
-
Select a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is clean, dry, and has a secure, tight-fitting lid.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid this compound powder into the designated waste container. Minimize the generation of dust.
-
Liquid Waste: For solutions containing this compound, use a funnel to carefully pour the liquid into the waste container to prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
Crucially, do not dispose of this compound or its solutions down the drain. [1][2] Discharge of chemicals into the environment must be avoided.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2566-20-3 | [3] |
| Molecular Formula | C14H17N3O6 | [3] |
| Molecular Weight | 323.31 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 178-184 °C | [4] |
| Storage Temperature | 0-8 °C | [4] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific protocols, is paramount for maintaining a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling Z-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Z-Gly-Gly-Gly-OH in a laboratory setting.
| PPE Category | Item | Specifications and Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles to protect against dust particles and splashes.[2] |
| Face Shield | Recommended when there is a significant risk of splashing, in addition to safety glasses or goggles.[2][3] | |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant gloves are recommended to prevent skin contact.[2][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is necessary to protect skin and personal clothing from contamination.[2][3] |
| Full-Length Pants and Closed-Toe Shoes | Required to cover exposed skin on the lower body and protect feet from potential spills.[2][3] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powdered form to prevent inhalation of fine particles, especially in the absence of a fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a structured operational plan is critical for both personal safety and experimental integrity.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area.[5] A fume hood is recommended when handling the powder to minimize inhalation risks.[3]
- Ensure easy access to an eyewash station and safety shower.
- Gather all necessary PPE and handling equipment (e.g., spatula, weigh paper, appropriate containers) before starting.
2. Handling the Solid Compound:
- Don all required PPE as outlined in the table above.
- To minimize dust generation, handle the powder carefully. Use a spatula for transfers.
- Keep the container tightly closed when not in use.[5]
3. Solution Preparation:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- If heating is required, use a water bath or heating mantle with appropriate temperature control.
4. Spill Response:
- Solid Spills: In case of a small spill, gently sweep up the material to avoid creating dust. Place the collected solid into a sealed, labeled container for chemical waste.[2]
- Liquid Spills: For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[2][3] Place the contaminated absorbent material into a sealed container for chemical waste.
- Clean the spill area with an appropriate solvent and decontaminate the surface.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect all materials contaminated with this compound, including unused powder, contaminated vials, weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[4]
- Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.[4]
2. Waste Container Management:
- Use only appropriate, leak-proof containers for waste collection.
- Keep waste containers closed except when adding waste.
- Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity.[4]
3. Final Disposal:
- Do not dispose of this compound down the drain or in the regular trash.[3]
- Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3]
- Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
